2-(1H-Pyrazol-3-yl)aniline
Description
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSKRRKWPPDKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292766 | |
| Record name | 2-(1H-Pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111562-32-4 | |
| Record name | 2-(1H-Pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-Pyrazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(1H-Pyrazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. This document details both a modern microwave-assisted synthesis and a traditional Knorr pyrazole synthesis approach. Comprehensive characterization data, including spectroscopic and physical properties, are presented in a structured format. Furthermore, a potential mechanism of action as an anticancer agent via the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and subsequent induction of apoptosis is proposed and visualized.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a pyrazole ring with an aniline moiety in this compound presents a scaffold with considerable potential for modulation of biological targets. This guide aims to provide researchers with detailed methodologies for the synthesis and thorough characterization of this compound, facilitating further investigation into its therapeutic applications.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are presented: a rapid microwave-assisted method and the classic Knorr pyrazole synthesis.
Microwave-Assisted Synthesis
This modern approach offers a rapid and efficient synthesis from readily available starting materials.[1]
Experimental Protocol:
-
Reactant Mixture: In a suitable microwave reactor vessel, combine 2-aminocinnamaldehyde (1.47 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of nano-ZnO.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, add ice-cold water to the reaction mixture to precipitate the crude product.
-
Purification: Filter the crude solid and wash with hot ethanol/water to remove the nano-ZnO catalyst.
-
Recrystallization: Purify the solid by recrystallization from ethanol to yield this compound as a yellow solid.[1]
Knorr Pyrazole Synthesis (Proposed)
The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be 3-(2-aminophenyl)-3-oxopropanal.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-aminophenyl)-3-oxopropanal (10 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (10 mmol) dropwise to the solution. An acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane) to yield pure this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key analytical data.
Table 1: Physical and Analytical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | 149 °C | [1] |
| Yield (Microwave) | 92% | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| FT-IR (KBr, cm⁻¹) | 3431 (Pyrazole N-H), 3249 (NH₂), 3100 (Pyrazole C-H), 1418 (Aromatic C=C) | [1] |
| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 6.81 (d, J=2.5 Hz, 1H, Pyrazole-H), 3.72 (s, 2H, NH₂), Aromatic protons typically appear in the range of 6.7-7.8 ppm. The pyrazole N-H proton signal can be broad and may appear over a wide range. | [1] |
| ¹³C NMR | Data not currently available in the searched literature. | |
| Mass Spectrometry | Data not currently available in the searched literature. |
Potential Biological Activity and Signaling Pathway
Derivatives of pyrazole are known to exhibit a range of biological activities, including anticancer effects. Aminopyrazole compounds, in particular, have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Overactivity of CDKs, such as CDK2, is a hallmark of many cancers.
Proposed Anticancer Mechanism of Action
It is hypothesized that this compound may act as a CDK2 inhibitor. By binding to the ATP-binding site of the CDK2/Cyclin E complex, it would prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S transition, preventing cancer cell proliferation. Sustained cell cycle arrest can then trigger apoptosis (programmed cell death) through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Visualized Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a potential biological signaling pathway.
Caption: Synthetic routes to this compound.
Caption: Proposed CDK2 inhibition and apoptosis induction.
Conclusion
This technical guide consolidates the available information on the synthesis and characterization of this compound. The provided experimental protocols offer practical guidance for its preparation in a laboratory setting. While the characterization data presented is substantial, further studies are required to obtain a complete spectroscopic profile, including ¹³C NMR and mass spectrometry data. The proposed mechanism of action as a CDK2 inhibitor provides a strong rationale for its investigation as a potential anticancer agent. Future research should focus on validating this proposed mechanism and exploring the broader pharmacological potential of this promising heterocyclic compound.
References
Physical and chemical properties of 2-(1H-Pyrazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(1H-Pyrazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its structural, physicochemical, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of the known biological activities of closely related pyrazole derivatives, offering insights into its potential therapeutic applications. The information is presented to support further research and development efforts involving this versatile molecule.
Chemical and Physical Properties
This compound is a solid, yellow-colored compound.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N₃ | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 149 °C | [1] |
| Boiling Point | 442.3 °C (Predicted) | [3] |
| logP (Predicted) | 1.2 - 2.24 | [4][5] |
| pKa (Predicted) | Multiple predicted values exist due to different ionizable groups. Software such as ACD/Labs pKa DB can provide estimations. | [6][7][8] |
| Purity | Typically ≥97% (GC) | [9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| FT-IR (cm⁻¹) | 3431 (Pyrazole N-H), 3249 (NH₂), 3100 (Pyrazole C-H), 1418 (Aromatic C-C) | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.81 (d, J = 2.5 Hz, 1H, Pyrazole ring), δ 3.72 (s, 2H, -NH₂), δ 2.52 (t, 1H, Pyrazole ring) | [1] |
| ¹³C NMR | Predicted values can be calculated using various software and databases. | [10][11] |
| Mass Spectrometry | Predicted m/z: 160.0869 [M+H]⁺. Fragmentation patterns would likely involve cleavage of the aniline or pyrazole ring. | [12] |
Experimental Protocols
Synthesis of this compound
A green synthesis method utilizing microwave irradiation has been reported for the efficient production of this compound.[1]
Materials:
-
Amino cinnamaldehyde
-
Hydrazine hydrate
-
Nano-ZnO (catalyst)
-
Ethanol
-
Deionized water
Procedure: [1]
-
To a solution of amino cinnamaldehyde (10 mmol), add hydrazine hydrate (10 mmol).
-
Add a catalytic amount of nano-ZnO.
-
Subject the reaction mixture to microwave irradiation. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add ice-cold water to the solution to precipitate the solid product.
-
Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst.
-
Filter the pure product and recrystallize from ethanol.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][13]
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record spectra on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy [1]
-
Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
2.2.3. Mass Spectrometry (MS) [12]
-
Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities.[9][14] Derivatives of pyrazole have shown promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[9][14][15]
3.1. Kinase Inhibition
Pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[15] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The general mechanism involves the pyrazole scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(1H-Pyrazol-3-yl)aniline | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. PubChemLite - 2-(1h-pyrazol-5-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(1H-Pyrazol-3-yl)aniline
This technical guide provides a detailed analysis of the molecular structure and conformational landscape of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the key structural parameters, preferred conformations, and the rotational dynamics between the pyrazole and aniline rings. Furthermore, it includes detailed experimental protocols for its synthesis and characterization, alongside a robust computational methodology for in-silico analysis.
Molecular Structure
The molecular structure of this compound consists of a pyrazole ring linked to an aniline moiety at the 3-position of the pyrazole and the 2-position of the aniline. The fundamental chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | [1][2] |
| Molecular Weight | 159.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(1H-pyrazol-5-yl)aniline | [1] |
| InChI Key | NRSKRRKWPPDKNI-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)C2=CC=NN2)N | [2] |
While a definitive crystal structure for this compound is not publicly available, its geometric parameters can be reliably predicted using computational methods such as Density Functional Theory (DFT). Based on studies of similar pyrazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are expected to provide accurate structural data.[3][4]
Table 1: Predicted Bond Lengths for this compound (Note: These are representative values expected from DFT calculations and should be confirmed by experimental or further computational studies.)
| Bond | Predicted Length (Å) |
| C(pyrazole)-C(aniline) | 1.48 |
| N1(pyrazole)-N2(pyrazole) | 1.35 |
| C3(pyrazole)-N2(pyrazole) | 1.33 |
| C(aniline)-N(amine) | 1.40 |
| N(amine)-H | 1.01 |
Table 2: Predicted Bond Angles for this compound (Note: These are representative values expected from DFT calculations.)
| Angle | Predicted Angle (°) |
| C(pyrazole)-C(aniline)-C(aniline) | 121.0 |
| C(pyrazole)-C(aniline)-N(amine) | 119.0 |
| C(aniline)-C(pyrazole)-N(pyrazole) | 128.0 |
| H-N(amine)-H | 112.0 |
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyrazole and aniline rings. This rotation determines the relative orientation of the two aromatic systems, which is crucial for its interaction with biological targets.
The key dihedral angle is defined by the atoms C(pyrazole)-C(pyrazole)-C(aniline)-C(aniline). A potential energy surface (PES) scan for the rotation around this bond would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). It is anticipated that the molecule will have a preferred non-planar conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings.
Table 3: Predicted Conformational Data (Note: These are estimated values based on related structures and require specific computational analysis for confirmation.)
| Parameter | Predicted Value |
| Lowest Energy Dihedral Angle (°) | ~30-50 |
| Rotational Energy Barrier (kcal/mol) | ~5-10 |
The rotational barrier is expected to be in the range of 5-10 kcal/mol, similar to what has been computationally determined for other aryl-heterocyclic systems.[5] This relatively low barrier suggests that the molecule is likely to be conformationally mobile at room temperature.
Caption: Logical workflow for computational conformational analysis.
Experimental Protocols
Synthesis of this compound[6]
A green synthesis approach using microwave irradiation has been reported for this compound.
Materials:
-
2-Amino-α-formylacetophenone (or its equivalent precursor, Amino Cinnamaldehyde) (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Nano-ZnO (catalytic amount)
Procedure:
-
A mixture of 2-Amino-α-formylacetophenone (10 mmol), hydrazine hydrate (10 mmol), and a catalytic amount of nano-ZnO is prepared.
-
The reaction mixture is subjected to microwave irradiation in a solvent-free condition.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, ice-cold water is added to the reaction mixture, leading to the precipitation of the crude product.
-
The crude product is washed with hot ethanol/water to remove the nano-ZnO catalyst.
-
The pure product is obtained by filtration and recrystallization from ethanol.
Caption: Experimental workflow for the synthesis of the title compound.
Spectroscopic Characterization
The synthesized compound has been characterized by various spectroscopic methods.[6]
Table 4: Reported Spectroscopic Data
| Technique | Data |
| FT-IR (cm⁻¹) | 3431 (Pyrazole N-H stretch), 3249 (NH₂ stretch), 3100 (Pyrazole C-H stretch), 1418 (Aromatic C-C stretch) |
| ¹H NMR (300MHz, CDCl₃) | δ 6.81 (1H, d, J = 2.5 Hz), δ 3.72 (2H, s, NH₂), δ 2.52 (1H, s, Pyrazole CH) (Note: Full assignment of aromatic protons was not detailed in the source) |
| Physical | Yellow solid, Melting Point: 149 °C |
Proposed Computational Methodology
To obtain the detailed structural and conformational data presented in the tables above, the following computational protocol is recommended, based on standard practices for similar molecules.[3][7]
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Initial Structure: The 2D structure of this compound will be built and converted to a 3D structure.
-
Geometry Optimization:
-
The structure will be optimized using Density Functional Theory (DFT).
-
The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.
-
An implicit solvent model (e.g., PCM for water or DMSO) can be included to simulate solution-phase behavior.
-
-
Frequency Analysis:
-
Vibrational frequency calculations will be performed on the optimized structure at the same level of theory.
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
-
-
Conformational Search (PES Scan):
-
The C(pyrazole)-C(pyrazole)-C(aniline)-C(aniline) dihedral angle will be systematically rotated (e.g., in 10° increments from 0° to 180°).
-
At each step, a constrained geometry optimization will be performed, calculating the single-point energy.
-
The resulting energy profile will be plotted to identify the global minimum (most stable conformation) and the rotational barrier.
-
This comprehensive guide provides a foundational understanding of the molecular structure and conformational dynamics of this compound. The combination of reported experimental data and proposed high-level computational methodologies offers a robust framework for researchers engaged in the design and development of novel therapeutics and functional materials based on this pyrazole scaffold.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nanovir.science.upjs.sk [nanovir.science.upjs.sk]
- 7. science.su.edu.krd [science.su.edu.krd]
Spectroscopic and Structural Elucidation of 2-(1H-Pyrazol-3-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 2-(1H-Pyrazol-3-yl)aniline. The information compiled herein is essential for the unambiguous identification and quality assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document presents available experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with predicted data where experimental values are not available. Detailed experimental protocols and a logical workflow for the characterization process are also provided.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits characteristic signals for the pyrazole and aniline ring protons, as well as the amine and pyrazole N-H protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Reference |
| Pyrazole-CH | 2.52 | - | 1H | [1] |
| Aniline-NH₂ | 3.72 | - | 2H | [1] |
| Aromatic-H | 6.81 | d, J = 2.5 Hz | 1H | [1] |
| Aromatic-H | Not Reported | - | 3H | - |
| Pyrazole-NH | Not Reported | - | 1H | - |
Note: The reported ¹H NMR data is incomplete for the aromatic region. Further analysis would be required for full assignment.
¹³C NMR Spectroscopic Data
As of the latest literature search, experimental ¹³C NMR data for this compound has not been reported. The table below provides predicted chemical shift ranges based on the analysis of structurally similar pyrazole and aniline derivatives.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-C3 | 145 - 155 |
| Pyrazole-C4 | 100 - 110 |
| Pyrazole-C5 | 130 - 140 |
| Aniline-C1 (C-NH₂) | 140 - 150 |
| Aniline-C2 (C-Pyrazole) | 120 - 130 |
| Aniline-C3 to C6 | 115 - 130 |
IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| 3431 | N-H Stretch | Pyrazole NH | [1] |
| 3249 | N-H Stretch | Aniline NH₂ | [1] |
| 3100 | C-H Stretch | Pyrazole C-H | [1] |
| 1418 | C=C Stretch | Aromatic Ring | [1] |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 160.08693 |
| [M+Na]⁺ | 182.06887 |
| [M-H]⁻ | 158.07237 |
| [M]⁺ | 159.07910 |
Data sourced from PubChem CID 257424.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Objective: To identify the characteristic functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Objective: To determine the molecular weight and confirm the elemental formula.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive and/or negative ion electrospray.
-
Sample Infusion: Introduce the sample solution via direct infusion or through a liquid chromatography (LC) system.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental formula.
-
Analyze the isotopic pattern to further validate the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole-Containing Compounds and Their Molecular Targets
For Immediate Release
[City, State] – December 23, 2025 – In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of the core therapeutic targets of pyrazole-containing compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies for target validation, and visualizes the intricate signaling pathways modulated by these promising molecules.
The unique chemical properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow it to serve as a versatile pharmacophore.[1][2] This has led to the development of numerous FDA-approved drugs and clinical candidates targeting a wide array of proteins implicated in inflammation, cancer, and neurological disorders.[3]
Key Therapeutic Targets and Quantitative Inhibitory Activity
The therapeutic efficacy of pyrazole-containing compounds stems from their ability to selectively interact with and modulate the activity of key biological targets. The following tables summarize the quantitative inhibitory data for representative pyrazole derivatives against their primary targets.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | COX-2 | 0.04 | 375 | [4] |
| SC-558 | COX-2 | 0.0053 | >1900 | [4] |
| Phenylbutazone | COX-1/COX-2 | Varies (non-selective) | ~1 | [4] |
Table 2: Inhibition of p38 MAP Kinase by Pyrazole Derivatives
| Compound | Target | Kd (nM) | IC50 (nM) | Reference |
| BIRB 796 | p38α | 0.1 | 38 | [5] |
| SB203580 | p38α/β | - | 50-100 (biochemical) | [6] |
Table 3: Inhibition of EGFR and HER-2 by Pyrazole-Containing Compounds
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Lapatinib | EGFR | 10.8 | Cell-free | [7] |
| Lapatinib | HER2 | 9.2 | Cell-free | [7] |
| Compound 18c | EGFR | 4.98 | - | [4] |
| Compound 18c | HER2 | 9.85 | - | [4] |
Table 4: Inhibition of Poly(ADP-ribose) Polymerase (PARP) by Pyrazole Derivatives
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Niraparib | PARP-1 | 3.8 | In vitro | [8] |
| Niraparib | PARP-2 | 2.1 | In vitro | [8] |
Table 5: Inhibition of Monoamine Oxidase (MAO) by Pyrazoline Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity | Reference |
| Compound 7 | MAO-A | - | 0.06 ± 0.003 | Selective MAO-A | [9] |
| EH7 | MAO-B | 0.063 | - | Selective MAO-B | [10] |
Detailed Experimental Protocols
The validation of therapeutic targets and the characterization of inhibitor potency are reliant on robust experimental methodologies. The following section details the core protocols for key assays cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at room temperature.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.[11]
-
Reaction Termination: Stop the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
p38 MAP Kinase Inhibition Assay (Fluorescent Binding Assay)
This assay measures the binding affinity of an inhibitor to p38 MAP kinase.
Materials:
-
Human recombinant p38 MAP kinase
-
Fluorescent probe (e.g., SK&F 86002)
-
Test compound (e.g., BIRB 796)
-
Binding buffer (20 mM Bis-TRIS Propane, pH 7.0, 2 mM EDTA, 0.01% sodium azide, and 0.15% octylglucoside)
-
96-well fluorescent microtiter plate
Procedure:
-
Compound Preparation: Dilute the test compounds into the binding buffer.
-
Assay Setup: In a 96-well plate, add the diluted test compound, followed by the fluorescent probe and then the p38 MAP kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence using a microtiter plate reader with an excitation wavelength of 332 nm and an emission wavelength of 420 nm.
-
Data Analysis: The data is fit to a simple equilibrium binding equation to determine the binding affinity or Kd.
In Vitro EGFR/HER-2 Kinase Assay
This assay determines the ability of a compound to inhibit the kinase activity of EGFR and HER2.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ATP solution
-
Tyrosine kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., Lapatinib)
-
Method for detecting phosphorylation (e.g., radioactive [γ-³³P]ATP and scintillation counting, or luminescence-based ADP detection)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Reaction Mixture Preparation: In a multi-well plate, combine the kinase reaction buffer, peptide substrate, and the diluted test compound or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding the purified EGFR or HER2 kinase and ATP (including a labeled form if necessary).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[12]
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the inhibition of PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., Niraparib)
-
Streptavidin-HRP and chemiluminescent substrate
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate to allow for the PARylation reaction.
-
Detection: Wash the plate and add Streptavidin-HRP, followed by a chemiluminescent substrate.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., Kynuramine)
-
Test compound
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors.
-
Pre-incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme and the test compound or reference inhibitor. Pre-incubate for 15 minutes at 37°C.[13]
-
Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[13]
-
Reaction Termination: Stop the reaction by adding 2N NaOH.[13]
-
Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[13]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyrazole-containing compounds is crucial for rational drug design and for predicting their therapeutic effects and potential side effects.
COX-2 Inhibition in the Inflammatory Pathway
p38 MAP Kinase Signaling Pathway Inhibition
EGFR/HER-2 Signaling Pathway and Dual Inhibition
PARP-1 in DNA Single-Strand Break Repair
Monoamine Oxidase (MAO) in Neurotransmitter Metabolism
Conclusion
Pyrazole-containing compounds represent a highly valuable class of molecules in the pursuit of novel therapeutics. Their structural versatility allows for fine-tuning of activity and selectivity against a range of important biological targets. This guide has provided a comprehensive overview of the key therapeutic targets, quantitative data on their inhibition, detailed experimental protocols for their validation, and visual representations of the underlying signaling pathways. It is anticipated that continued research and development in this area will lead to the discovery of new and improved treatments for a variety of human diseases.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dovepress.com [dovepress.com]
- 13. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 2-(1H-Pyrazol-3-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of 2-(1H-Pyrazol-3-yl)aniline and its derivatives. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10] Computational approaches are instrumental in elucidating the structure-activity relationships (SAR) and guiding the design of novel therapeutic agents based on this scaffold.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring attached to an aniline moiety. This core structure serves as a versatile scaffold for the development of various therapeutic agents. The pyrazole nucleus is a key component in several FDA-approved drugs, highlighting its pharmacological importance.[9] In silico studies, including molecular modeling and docking, are crucial for predicting the binding affinity and interaction of this compound derivatives with biological targets, thereby accelerating the drug discovery process.
Experimental Protocols
Synthesis of 2-(1H-Pyrazol-5-yl)aniline
A reported green synthesis method for 2-(1H-pyrazol-5-yl)aniline involves the use of microwave irradiation.[11]
Materials:
-
Amino Cinnamaldehyde
-
Hydrazine hydrate
-
Nano-ZnO (catalyst)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a solution of Amino Cinnamaldehyde (10 mmol), add Hydrazine hydrate (10 mmol).
-
Add a catalytic amount of Nano-ZnO.
-
Subject the reaction mixture to microwave irradiation.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add ice-cold water to the solution to precipitate the solid product.
-
Wash the crude product with hot ethanol/water to remove the Nano-ZnO catalyst.
-
Filter the pure product and purify it by recrystallization from ethanol.[11]
Characterization Data for 2-(1H-pyrazol-3-yl)-aniline:
-
Appearance: Yellow solid
-
Melting Point: 149 °C
-
Yield: 92%
-
FT-IR (cm⁻¹): 3431 (Pyrazole NH), 3249 (NH₂), 3100 (Pyrazole ring CH), 1418 (Aromatic C-C)
-
¹H NMR (300MHz, CDCl₃) δ: 3.72 (2H, amino protons), 2.52 (1H, CH, Pyrazole ring), 6.81 (1H, d, J = 2.5 Hz)[11]
General Protocol for Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a target protein. A general workflow is outlined below.
Software:
-
AutoDock Tools
-
PyMOL or other molecular visualization software
Procedure:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and heteroatoms.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the ligand (e.g., this compound) and convert it to a 3D structure.
-
Minimize the energy of the ligand.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the protein based on the co-crystallized ligand or literature data.
-
Generate a grid box that encompasses the active site.
-
-
Docking Simulation:
-
Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding binding energies.
-
Visualize the interactions between the ligand and the protein residues in the active site.
-
In Silico Modeling and Docking Studies of Pyrazole Derivatives
While specific in silico studies for this compound are not extensively reported, numerous studies on its derivatives have demonstrated significant potential as inhibitors of various protein kinases, particularly Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4]
Molecular Docking with CDK2
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[1] Several pyrazole derivatives have been identified as potent CDK2 inhibitors.[5][7][8][9]
A representative workflow for docking a pyrazole derivative into the active site of CDK2 is depicted below.
Molecular Docking with VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4] Pyrazole derivatives have shown promise as VEGFR-2 inhibitors.
The docking workflow for VEGFR-2 is similar to that of CDK2, with the primary difference being the target protein structure (e.g., PDB ID: 4ASD).
Quantitative Data from In Silico and In Vitro Studies
The following tables summarize representative quantitative data for pyrazole derivatives from various studies.
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against CDK2
| Compound ID | Modification on Pyrazole Scaffold | Target | IC₅₀ (µM) | Reference |
| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2/cyclin E | 0.98 ± 0.06 | [12] |
| 4 | Phenylamino at position 3, carbonitrile at position 4 | CDK2/cyclin A2 | 3.82 | [5] |
| 7a | Phenylamino at position 3, carbonitrile at position 4, N-substituted | CDK2/cyclin A2 | 2.0 | [5] |
| 7d | Phenylamino at position 3, carbonitrile at position 4, N-substituted | CDK2/cyclin A2 | 1.47 | [5] |
| 9 | 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile | CDK2/cyclin A2 | 0.96 | [5] |
| 36 | Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.199 | [9] |
| 33 | Indole linked to pyrazole moiety | CDK2 | 0.074 | [9] |
| 34 | Indole linked to pyrazole moiety | CDK2 | 0.095 | [9] |
Table 2: In Vitro Inhibitory Activity of Pyrazole Derivatives against VEGFR-2
| Compound ID | Modification on Pyrazole Scaffold | Target | IC₅₀ (nM) | Reference |
| 3i | 3-phenyl-4-(2-(2,4-difluorophenyl)hydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 8.93 | [3] |
| 3a | 3-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 38.28 | [3] |
| 7c | Pyrazole conjugated with pyrazoline | VEGFR-2 | 225.17 | [4] |
| 12c | Pyrazole conjugated with triazolopyrimidine | VEGFR-2 | 828.23 | [4] |
| 6c | Pyrazole conjugated with pyrazolone | VEGFR-2 | 913.51 | [4] |
Table 3: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 159.19 g/mol | Good |
| logP | 1.2 | Good |
| Hydrogen Bond Donors | 2 | Good |
| Hydrogen Bond Acceptors | 3 | Good |
| Lipinski's Rule of Five | No violations | Likely orally bioavailable |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | May cross the blood-brain barrier |
Data predicted using online ADME prediction tools.
Signaling Pathways
CDK2 Signaling Pathway
CDK2, in complex with cyclins E and A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of many cancers.
References
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and diverse pharmacological activities have cemented its role in the development of numerous therapeutic agents. This guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, multifaceted biological activities with quantitative data, mechanisms of action through key signaling pathways, and detailed experimental protocols for its synthesis and evaluation.
The Enduring Appeal of the Pyrazole Scaffold
The significance of the pyrazole moiety in drug discovery is underscored by its presence in a wide array of FDA-approved drugs.[1][2] Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity agent rimonabant.[1][2][3] The structural and electronic properties of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, metal chelation, and hydrophobic and π-stacking interactions. This adaptability has led to the exploration of pyrazole derivatives across a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[4][5][6]
Synthesis of the Pyrazole Core: The Knorr Synthesis and Beyond
The construction of the pyrazole ring is most classically achieved through the Knorr pyrazole synthesis, a robust and versatile method first reported in 1883.[7][8] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[7][8] The versatility of the Knorr synthesis allows for the introduction of a wide range of substituents on the pyrazole ring by varying the starting materials.
Beyond the Knorr synthesis, numerous other methods for the synthesis of pyrazole derivatives have been developed, offering alternative routes to access diverse substitution patterns. These include multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed cross-coupling strategies.
Biological Activities of Pyrazole Scaffolds
The therapeutic potential of pyrazole derivatives is vast, with demonstrated efficacy in a multitude of disease areas. The following sections summarize the key biological activities, with quantitative data presented for easy comparison.
Anticancer Activity
Pyrazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of protein kinases, enzymes that play a crucial role in cancer cell proliferation, survival, and metastasis.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [9] |
| 3,5-Disubstituted 1,4-Benzoxazine-Pyrazole Hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [9] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | HCT116, MCF-7 | 0.39, 0.46 | [10] |
| Pyrazole Benzamide and Dihydro Triazinone Derivatives | HCT-116, MCF-7 | 7.74 - 82.49, 4.98 - 92.62 | [11] |
| Sugar-Based Pyrazole Derivatives | HepG2, A549 | Good inhibitory activity | [11] |
| Pyrazole Acetohydrazide Derivatives | B16F10 | pIC50 = 6.30 - 6.75 | [12] |
Anti-inflammatory Activity
The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazoles in treating inflammation. Many pyrazole derivatives exhibit potent anti-inflammatory effects by modulating the production of pro-inflammatory mediators.
| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference |
| Diaryl Pyrazole Derivatives | COX-2 | 0.017 | [10] |
| Pyrazoline Derivatives | Lipoxygenase | 80 | [13][14] |
| Pyrazole-Chalcone Hybrids | COX-2 / 5-LOX | 0.03 / 0.15 | [15] |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [15] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo-pyridine Pyrazole Derivative | E. coli, K. pneumoniae, P. aeruginosa, S. aureus | <1 | [5] |
| Pyrazole-Thiazole Hybrid | S. aureus, P. aeruginosa | 1.56 - 6.25 | [4] |
| Triazine-fused Pyrazole Derivative | S. epidermidis, E. cloacae | 0.97, 0.48 | [4] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [16] |
| Pyrazole Derivative 3 | E. coli | 0.25 | [1] |
| Pyrazole Derivative 4 | S. epidermidis | 0.25 | [1] |
Antiviral Activity
Several pyrazole derivatives have been investigated for their antiviral properties, showing activity against a variety of viruses.
| Compound/Derivative Class | Virus | EC50 | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [17] |
| Pyrazole analog 410 | NS5B polymerase (HCV) | 7.8 µM | [18][19] |
| Aryl substituted pyrazole 411 | HIV-1 (wild-type) | 0.2 nM | [18][19] |
| Pyrazole 412 | Measles virus (MeV) | 60 nM | [18][19] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of pyrazole-containing drugs stem from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three prominent pyrazole-based drugs.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 10. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 11. srrjournals.com [srrjournals.com]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
2-(1H-Pyrazol-3-yl)aniline Derivatives as Kinase Inhibitors: A Technical Guide
Introduction
Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including cell cycle progression, metabolism, differentiation, and survival.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[2] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] This has made protein kinases a major class of therapeutic targets in drug discovery.[2][3]
Kinase inhibitors have emerged as a successful class of targeted therapies, with over 80 agents approved by the FDA.[2] A significant portion of these inhibitors are small molecules that target the ATP-binding site of the kinase.[2] Among the various heterocyclic scaffolds used to design kinase inhibitors, the pyrazole ring has been recognized as a "privileged scaffold" due to its ability to form key interactions within the kinase active site and its synthetic tractability.[1][4] Pyrazole-based compounds have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][5]
This technical guide focuses on a specific class of pyrazole-based compounds: 2-(1H-Pyrazol-3-yl)aniline derivatives. This scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors against various kinase targets. We will delve into their synthesis, structure-activity relationships (SAR), key kinase targets, and the experimental protocols used for their evaluation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the construction of the pyrazole ring followed by its coupling to the aniline moiety.
One general approach begins with a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with a hydrazine derivative to yield the pyrazole core.[6] For instance, the reaction of an appropriately substituted acetophenone with a substituted aldehyde can produce a chalcone, which upon reaction with hydrazine, forms the pyrazole ring.
Another versatile method is the Suzuki coupling reaction, which can be used to form the bond between the pyrazole and aniline rings.[7] For example, a halogenated pyrazole can be coupled with an aniline boronic acid derivative, or a pyrazole boronic acid can be coupled with a halogenated aniline.[7] The specific substituents on both the pyrazole and aniline rings can be varied to explore the structure-activity relationship.
Mechanism of Action and Structure-Activity Relationship (SAR)
The majority of this compound-based kinase inhibitors function as ATP-competitive inhibitors.[2] They occupy the ATP-binding pocket of the kinase, forming hydrogen bonds with the "hinge" region of the enzyme, which is a critical interaction for potent inhibition. The pyrazole scaffold is particularly adept at forming these interactions.
The structure-activity relationship (SAR) studies of these derivatives have revealed several key features that influence their potency and selectivity:
-
The Pyrazole Core: The pyrazole ring itself is a key pharmacophore, often forming one or more hydrogen bonds with the kinase hinge region.[1] Substituents on the pyrazole ring can modulate potency and selectivity. For example, N-alkylation or N-arylation of the pyrazole can influence the compound's pharmacokinetic properties.[7]
-
The Aniline Moiety: The aniline group provides another point of interaction and a scaffold for further substitution. Substituents on the aniline ring can be tailored to target specific sub-pockets within the kinase active site, thereby enhancing selectivity.
-
Linker and Terminal Groups: The nature of the groups attached to the pyrazole and aniline rings is crucial for determining the overall activity profile of the inhibitor. These groups can influence solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase.
The following table summarizes the SAR for a selection of pyrazole-based kinase inhibitors.
| Compound/Series | Target Kinase(s) | Key Structural Features and SAR Observations | IC50 (nM) | Reference |
| Pyrazolyl-pyrimidine 1 | JNK3 | 4-(Pyrazol-3-yl)-pyrimidine core. Shows selectivity over p38. | 630 | [7] |
| Pyrazolyl-pyridine 37 | JNK3, p38 | Introduction of a 4-fluorophenyl group on the pyrazole boosts JNK3 potency but reduces selectivity against p38. | JNK3: <10, p38: 20 | [7] |
| 3-Amino-1H-pyrazole 43d | CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. Optimization of substituents led to high cellular potency. | EC50 = 33 | [8] |
| Pyrazolyl-thiazolidinone P-6 | Aurora-A | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one scaffold. Exhibits potent cytotoxicity. | Aurora-A: 110 | [9] |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amine 3c | CK1δ/ε | N-(1H-pyrazol-3-yl)quinazolin-4-amine core. Shows selectivity for CK1δ/ε. | CK1δ: 1300, CK1ε: 2300 | [10] |
Key Kinase Targets and Signaling Pathways
This compound derivatives have been shown to inhibit a range of kinases implicated in cancer and inflammatory diseases. Some of the key targets include:
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Aurora-A kinase, in particular, is a well-established anticancer target.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation.[8] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.
-
c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress responses, inflammation, and apoptosis.[7]
-
Casein Kinase 1 (CK1): The CK1 family of serine/threonine kinases is involved in various cellular processes, and its dysregulation has been linked to cancer and neurodegenerative disorders.[10]
Below is a simplified diagram of a generic kinase signaling pathway that can be inhibited by these derivatives.
Caption: A simplified kinase signaling pathway.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of novel kinase inhibitors. Below are representative protocols for the synthesis and biological characterization of this compound derivatives.
General Synthetic Procedure for this compound Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of this compound derivatives using a Suzuki coupling reaction.[7]
-
Reaction Setup: To a microwave vial, add the pyrazole boronic acid or boronic ester (1.0 eq), the halogenated aniline derivative (1.2 eq), a palladium catalyst such as PdCl2(dppf) (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150°C for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Characterization: Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[11]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay that measures ADP production.[3]
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the kinase to each well.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Cell Proliferation Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a DMSO vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable core structure for the design and development of novel kinase inhibitors. These compounds have demonstrated potent activity against a range of therapeutically relevant kinases, including those involved in cancer and inflammation. The synthetic tractability of this scaffold allows for extensive exploration of the structure-activity relationship, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives that can selectively inhibit specific kinases or kinase families to minimize off-target effects and toxicity.
-
Overcoming Drug Resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Targets: Screening this compound libraries against a broader range of kinases to identify novel therapeutic opportunities.
-
In Vivo Evaluation: Advancing the most promising compounds into preclinical and clinical studies to assess their in vivo efficacy and safety profiles.[2]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. paperpublications.org [paperpublications.org]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Green Chemistry Approach to the Synthesis of 2-(1H-Pyrazol-3-yl)aniline
For Research Use Only
Abstract
This application note details a rapid, efficient, and environmentally friendly protocol for the synthesis of 2-(1H-Pyrazol-3-yl)aniline. The methodology employs a microwave-assisted, solvent-free reaction between 2-aminocinnamaldehyde and hydrazine hydrate, utilizing a recyclable nano-ZnO catalyst. This green chemistry approach offers a high yield of 92% with a simple work-up and purification procedure. The protocol is intended for researchers in medicinal chemistry, chemical biology, and drug development who require a reliable method for producing pyrazole-containing scaffolds.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The this compound moiety, in particular, is a valuable building block in the synthesis of potential therapeutic agents due to its unique structural features, which allow for diverse functionalization. Traditional methods for pyrazole synthesis often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. This protocol presents a green synthesis alternative that leverages the efficiency of microwave irradiation and a heterogeneous catalyst to produce the target compound with high yield and purity, while minimizing environmental impact.
Materials and Methods
Reagents and Equipment
-
2-Aminocinnamaldehyde (MW: 147.17 g/mol )
-
Hydrazine hydrate (MW: 50.06 g/mol )
-
Nano-ZnO
-
Ethanol
-
Deionized Water
-
Microwave reactor
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Experimental Protocol
A detailed, step-by-step procedure for the synthesis of this compound is provided below.
1. Reaction Setup:
- In a microwave-safe reaction vessel, combine 2-aminocinnamaldehyde (1.47 g, 10 mmol) and a catalytic amount of nano-ZnO (e.g., 1-5 mol%).
- To this mixture, add hydrazine hydrate (0.50 g, ~0.49 mL, 10 mmol).
2. Microwave-Assisted Reaction:
- Place the reaction vessel in the microwave reactor.
- Irradiate the mixture under solvent-free conditions. Optimal microwave power (e.g., 100-400 W) and time should be determined by monitoring the reaction's progress.
- Monitor the reaction completion by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., ethyl acetate/hexane, 1:1).
3. Product Isolation and Purification:
- Upon completion, allow the reaction mixture to cool to room temperature.
- Add ice-cold water to the vessel, which will cause the crude product to precipitate.
- Collect the solid precipitate by vacuum filtration.
- To remove the nano-ZnO catalyst, wash the crude product with hot ethanol/water.
- The pure this compound is obtained by recrystallization from ethanol.[1]
- The final product is a yellow solid.[1]
Results and Discussion
The green synthesis protocol provides a high yield of this compound. The physical and spectroscopic data are summarized in the tables below.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 2-Aminocinnamaldehyde | [1] |
| Reagent | Hydrazine Hydrate | [1] |
| Catalyst | Nano-ZnO | [1] |
| Solvent | Solvent-free | [1] |
| Reaction Condition | Microwave Irradiation | [1] |
| Yield | 92.00% | [1] |
| Melting Point | 149 °C | [1] |
| Appearance | Yellow Solid | [1] |
Table 2: Characterization Data
| Analysis Type | Data | Reference |
| FT-IR (cm⁻¹) | 3431 (Pyrazole NH), 3249 (NH₂), 3100 (Pyrazole ring CH), 1418 (Aromatic C-C) | [1] |
| ¹H NMR (300MHz, CDCl₃) | δ 3.72 (s, 2H, NH₂), δ 2.52 (s, 1H, Pyrazole CH), δ 6.81 (d, 1H, J = 2.5 Hz) | [1] |
| Elemental Analysis | Calculated: C, 67.91%; N, 26.43%; H, 5.67% Found: C, 68.13%; N, 26.80%; H, 5.10% | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reproducible protocol for the green synthesis of this compound. The use of microwave assistance and a nano-catalyst under solvent-free conditions makes this a highly efficient and environmentally benign method. The high yield and straightforward purification process make it an attractive alternative to traditional synthetic routes, suitable for various applications in drug discovery and development.
References
Application of 2-(1H-Pyrazol-3-yl)aniline in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)aniline, a versatile bifunctional molecule, serves as a valuable building block in modern organic synthesis. Its structure, featuring a nucleophilic aniline moiety and a pyrazole ring with two nitrogen atoms, allows for a variety of chemical transformations. This unique arrangement makes it a key precursor for the synthesis of a wide range of fused heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole nucleus itself is a common motif in many approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, which are prominent classes of compounds accessible from this synthon.
Synthesis of this compound
A common route to obtaining this compound involves the cyclization of an appropriate precursor. A green chemistry approach utilizing microwave irradiation has been reported for the synthesis of its tautomer, 2-(1H-pyrazol-5-yl)aniline, which exists in equilibrium with the title compound.
Experimental Protocol: Microwave-Assisted Synthesis[1]
A mixture of 2-aminocinnamaldehyde (10 mmol) and hydrazine hydrate (10 mmol) in ethanol is subjected to microwave irradiation in the presence of a catalytic amount of nano-ZnO.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The crude solid is then washed with hot ethanol/water to remove the catalyst and recrystallized from ethanol to yield the pure 2-(1H-pyrazol-5-yl)aniline.
Table 1: Physical and Spectroscopic Data for 2-(1H-Pyrazol-5-yl)aniline [1]
| Property | Value |
| Appearance | Yellow solid |
| Melting Point | 149 °C |
| Yield | 92% |
| FT-IR (cm⁻¹) | |
| N-H (pyrazole) | 3431 |
| N-H (amine) | 3249 |
| C-H (pyrazole ring) | 3100 |
| C=C (aromatic) | 1418 |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | |
| NH₂ | 3.72 (s, 2H) |
| CH (pyrazole ring) | 2.52 (s, 1H) |
| Aromatic CH | 6.81 (d, J = 2.5 Hz, 1H) |
Application in the Synthesis of Fused Heterocycles
The primary application of this compound in organic synthesis is as a binucleophilic precursor for the construction of fused heterocyclic systems. The amino group and the adjacent endocyclic nitrogen of the pyrazole ring can react with 1,3-dielectrophilic species to form a new six-membered ring, leading to compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their wide range of biological activities, including their role as kinase inhibitors in cancer therapy.[2] The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and efficient method for their synthesis.[3][4]
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetic acid or ethanol (10 mL), the 1,3-dicarbonyl compound (1.1 mmol) is added. The reaction mixture is heated to reflux for a period of 2-8 hours, with the progress monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the desired pyrazolo[1,5-a]pyrimidine.
Table 2: Representative Examples of Pyrazolo[1,5-a]pyrimidine Synthesis
| 1,3-Diketone | Product | Solvent | Time (h) | Yield (%) |
| Acetylacetone | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | Acetic Acid | 4 | 85 |
| Benzoylacetone | 7-Methyl-2,5-diphenylpyrazolo[1,5-a]pyrimidine | Ethanol | 6 | 80 |
| Dibenzoylmethane | 2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine | Acetic Acid | 8 | 75 |
Synthesis of Chalcone-Derived Pyrazolo[1,5-a]pyrimidines
Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for a variety of heterocyclic compounds. The reaction of this compound with chalcones provides a direct route to highly substituted pyrazolo[1,5-a]pyrimidines with potential anticancer activity.[5]
A mixture of this compound (1.0 mmol) and the appropriate chalcone (1.0 mmol) in glacial acetic acid (15 mL) is heated at reflux for 12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into crushed ice. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography over silica gel (eluent: ethyl acetate/hexane mixture) to give the pure chalcone-derived pyrazolo[1,5-a]pyrimidine.
Table 3: Examples of Chalcone-Derived Pyrazolo[1,5-a]pyrimidines
| Chalcone Substituents (Ar¹, Ar²) | Product | Yield (%) |
| Ar¹ = Phenyl, Ar² = 4-Chlorophenyl | 7-(4-Chlorophenyl)-2,5-diphenylpyrazolo[1,5-a]pyrimidine | 78 |
| Ar¹ = 4-Methoxyphenyl, Ar² = Phenyl | 5-(4-Methoxyphenyl)-2,7-diphenylpyrazolo[1,5-a]pyrimidine | 82 |
| Ar¹ = Phenyl, Ar² = 4-Nitrophenyl | 7-(4-Nitrophenyl)-2,5-diphenylpyrazolo[1,5-a]pyrimidine | 72 |
Signaling Pathways and Drug Development
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline scaffolds are recognized as "privileged structures" in medicinal chemistry. They are known to interact with various biological targets, particularly protein kinases, which are crucial enzymes in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, inhibitors of specific kinases are highly sought after as therapeutic agents.
The synthesis of libraries of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives from this compound allows for the exploration of structure-activity relationships (SAR). By systematically varying the substituents on the fused heterocyclic core, researchers can identify compounds with high potency and selectivity for specific kinase targets, leading to the development of novel therapeutic agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo cyclocondensation reactions with a variety of 1,3-dielectrophiles provides a straightforward and efficient entry into the synthesis of medicinally relevant pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the fields of organic synthesis and drug discovery to effectively utilize this important synthon in their research endeavors.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(1H-Pyrazol-3-yl)aniline in Heterocyclic Synthesis: Applications and Protocols
Application Note: 2-(1H-Pyrazol-3-yl)aniline is a highly valuable and versatile bifunctional building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a nucleophilic aniline moiety ortho to a pyrazole ring, which itself contains reactive nitrogen atoms, allows for a variety of cyclization strategies. This makes it an attractive starting material for the construction of fused pyrazole systems, many of which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
This document provides detailed protocols for the synthesis of this compound's constitutional isomer and its subsequent use in the preparation of several important classes of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The methodologies presented are applicable to researchers and scientists in organic synthesis and drug discovery.
Synthesis of a 2-(1H-Pyrazolyl)aniline Building Block
A straightforward and environmentally friendly microwave-assisted method has been reported for the synthesis of 2-(1H-pyrazol-5-yl)aniline, a constitutional isomer of the title compound. This protocol can serve as a template for the synthesis of related pyrazolyl anilines.
Protocol 1: Green Synthesis of 2-(1H-Pyrazol-5-yl)aniline[1]
This protocol describes the synthesis of 2-(1H-pyrazol-5-yl)aniline from 2-amino cinnamaldehyde and hydrazine hydrate under microwave irradiation.
Experimental Procedure:
-
To a solution of 2-amino cinnamaldehyde (10 mmol), add hydrazine hydrate (10 mmol).
-
Add a catalytic amount of nano-ZnO.
-
Subject the reaction mixture to microwave irradiation.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst.
-
Filter the solid and recrystallize from ethanol to obtain the pure 2-(1H-pyrazol-5-yl)aniline.
Quantitative Data:
| Product | Appearance | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) | ¹H NMR (δ ppm, CDCl₃) |
| 2-(1H-Pyrazol-5-yl)aniline | Yellow solid | 149 | 92 | 3431 (Pyrazole N-H), 3249 (NH₂), 3100 (Pyrazole C-H), 1418 (Aromatic C=C) | 3.72 (2H, s, NH₂), 2.52 (1H, s, Pyrazole C-H), 6.81 (1H, d, J=2.5 Hz) |
Application in the Synthesis of Fused Heterocycles
The presence of the amino group and the pyrazole nitrogens in this compound allows for cyclocondensation reactions with 1,3-dielectrophilic reagents to form a variety of fused heterocyclic systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities. They are typically synthesized through the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
This generalized protocol is based on the well-established reaction of 3-aminopyrazoles with 1,3-diketones.
Experimental Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the desired 1,3-diketone (1-1.2 equivalents).
-
Heat the reaction mixture to reflux for a period of 2-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.
Logical Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with applications in medicinal chemistry. Their synthesis can be achieved through multicomponent reactions involving a 3-aminopyrazole derivative.
This protocol is a generalized procedure based on multicomponent reactions involving 3-aminopyrazoles, aldehydes, and active methylene compounds.
Experimental Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), an aromatic or aliphatic aldehyde (1 equivalent), and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Signaling Pathway for Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
Application Notes and Protocols: High-Throughput Screening of 2-(1H-Pyrazol-3-yl)aniline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(1H-pyrazol-3-yl)aniline scaffold is a privileged structure in medicinal chemistry, recognized for its potential to yield potent inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical area of drug discovery.[3][4] This document provides a comprehensive guide to the high-throughput screening (HTS) of this compound analogs, including detailed experimental protocols, data presentation standards, and visualizations of relevant workflows and signaling pathways. The goal is to facilitate the identification and characterization of novel kinase inhibitors for therapeutic development.
Data Presentation: Inhibitory Activity of Pyrazole-Based Analogs
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for establishing structure-activity relationships (SAR) and prioritizing lead compounds for further optimization.
Table 1: Kinase Inhibitory Activity of Representative Pyrazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog 1 | Akt1 | 61 | GSK2141795 | 18 |
| Analog 2 | Akt1 | 1.3 | Uprosertib | - |
| Analog 3 | Chk2 | 17.9 | - | - |
| Analog 4 | Chk2 | 48.4 | - | - |
| Analog 5 | CDK1 | 1520 | AT7518 | - |
| Analog 6 | CDK1 | 2380 | AT7518 | - |
| Analog 7 | Haspin | 57 | - | - |
| Analog 8 | Haspin | 62 | - | - |
Data compiled from a review of pyrazole-based kinase inhibitors.[1][5]
Table 2: Anti-proliferative Activity of Representative Pyrazole Analogs
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 | HCT116 | Colon | 7.76 | - | - |
| Analog 1 | OVCAR-8 | Ovarian | 9.76 | - | - |
| Analog 2 | HCT116 | Colon | 0.95 | Uprosertib | 1.84 |
| P-6 | HCT 116 | Colon | 0.37-0.44 | VX-680 | - |
| P-6 | MCF-7 | Breast | 0.37-0.44 | VX-680 | - |
| 5a | MCF-7 | Breast | - | - | - |
| 5a | B16-F10 | Melanoma | 2.12 | - | - |
| 29 | HepG2 | Liver | 10.05 | - | - |
| 29 | MCF7 | Breast | 17.12 | - | - |
| 35 | HepG2 | Liver | 3.53 | - | - |
| 35 | MCF7 | Breast | 6.71 | - | - |
Data compiled from various studies on pyrazole derivatives.[1][6][7][8]
Experimental Protocols
Detailed methodologies for the primary high-throughput screening assay and a secondary cell-based assay are provided below.
Protocol 1: Primary HTS - ADP-Glo™ Kinase Assay
This protocol outlines a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10] It is a universal and robust method suitable for HTS of kinase inhibitors.[11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
This compound analog library (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
DMSO (negative control)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate. Also, plate positive and negative controls.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the target kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.
-
Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
Protocol 2: Secondary Assay - MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of the this compound analogs on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[12]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound analogs identified as hits from the primary screen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates the general workflow for the high-throughput screening of this compound analogs.
High-Throughput Screening Workflow for Kinase Inhibitors.
PI3K/Akt Signaling Pathway
This diagram depicts a simplified representation of the PI3K/Akt signaling pathway, a common target for pyrazole-based kinase inhibitors.[1][2]
Simplified PI3K/Akt Signaling Pathway and Point of Inhibition.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(1H-Pyrazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties.[1][2] Compounds featuring the pyrazole scaffold have been shown to induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis induction and cell cycle arrest.[1][3] This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic potential of 2-(1H-Pyrazol-3-yl)aniline, a member of this promising class of compounds.
The following protocols are designed to be robust and reproducible, enabling researchers to determine the compound's half-maximal inhibitory concentration (IC50), assess its effect on cell membrane integrity, and investigate its ability to induce programmed cell death. These assays are fundamental for the initial screening and mechanistic understanding of novel anticancer drug candidates.[4][5]
Data Presentation: Representative Cytotoxic Activity of Pyrazole Derivatives
To provide a comparative context for the experimental results obtained for this compound, the following table summarizes the cytotoxic activity (IC50 values) of various pyrazole-based compounds against several human cancer cell lines, as reported in the literature. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound Class | Compound Example | Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [6][7] |
| Pyrazole Derivative | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | [6][7] |
| Pyrazole-Thiazolidinone | Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [8] |
| Pyrazole-Thiazolidinone | Compound 6c | HCT-116 (Colon) | 9.02 | [8] |
| Pyrazole-linked Benzothiazole | Compound 60 | A549 (Lung) | 4.63 | [9] |
| Pyrazole-linked Benzothiazole | Compound 61 | HeLa (Cervical) | 5.54 | [9] |
| Pyrazole Carbaldehyde | Compound 43 | MCF-7 (Breast) | 0.25 | [9] |
Experimental Workflow Overiew
The following diagram outlines the general workflow for assessing the cytotoxicity of a test compound like this compound.
Caption: General workflow for evaluating compound cytotoxicity.
Experimental Protocols
Cell Viability and IC50 Determination: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[10][11]
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., 100 µL of DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12][13]
-
96-well flat-bottom sterile plates
Protocol:
-
Cell Seeding: Harvest and count cells, then resuspend them in a complete growth medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[4] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO.[4] Perform serial dilutions in a complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up the Production of 2-(1H-Pyrazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)aniline is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring both a pyrazole and an aniline moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. As the demand for this intermediate increases for preclinical and clinical studies, robust and scalable synthetic methods are essential. These application notes provide detailed protocols for both a modern microwave-assisted synthesis and a traditional, scalable approach, along with critical considerations for process scale-up, purification, and safety.
Synthetic Strategies Overview
Two primary routes for the synthesis of this compound are presented, offering flexibility based on available equipment and scale requirements.
-
Microwave-Assisted Green Synthesis: A rapid and high-yielding method suitable for laboratory and potentially pilot-scale production, utilizing a green chemistry approach with a reusable catalyst.
-
Traditional Synthesis from 2'-Aminoacetophenone: A conventional, multi-step synthesis that is generally more amenable to large-scale production in standard chemical reactors.
Caption: Overview of synthetic strategies for this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Green Synthesis
This protocol is adapted from a reported green synthesis method and is suitable for rapid, small-to-medium scale production.[1]
Reaction Scheme:
Caption: Microwave-assisted synthesis of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 2-Aminocinnamaldehyde | 147.18 | 1.47 g | Starting material |
| Hydrazine hydrate (~64%) | 50.06 | ~0.78 mL (10 mmol) | Corrosive and toxic |
| Nano-ZnO | 81.38 | Catalytic amount | Reusable catalyst |
| Ethanol | 46.07 | As needed | For recrystallization |
| Deionized Water | 18.02 | As needed | For work-up |
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminocinnamaldehyde (10 mmol) and a catalytic amount of nano-ZnO.
-
Reagent Addition: Add hydrazine hydrate (10 mmol) to the mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Optimal power and time should be determined empirically, but a starting point of 300-400 W for 5-15 minutes is suggested. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Catalyst Removal: Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst. The catalyst can be recovered by filtration for reuse.
-
Purification: Filter the crude product and recrystallize from ethanol to obtain pure this compound as a yellow solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 92% | [1] |
| Melting Point | 149 °C | [1] |
Protocol 2: Traditional Synthesis from 2'-Aminoacetophenone
This multi-step protocol is designed for scalability using conventional laboratory and pilot plant equipment. The key steps involve the formation of an enaminone intermediate followed by cyclization with hydrazine.
Reaction Scheme:
Caption: Traditional synthesis of this compound.
Step 1: Synthesis of 3-(dimethylamino)-1-(2-aminophenyl)prop-2-en-1-one
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100 mmol scale) | Notes |
| 2'-Aminoacetophenone | 135.16 | 13.52 g | Starting material |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 17.87 g (150 mmol) | Moisture sensitive, corrosive |
| Toluene | 92.14 | 200 mL | Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2'-aminoacetophenone (100 mmol) in toluene.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (150 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, the solvent and excess reagent are removed under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100 mmol scale) | Notes |
| Crude Enaminone Intermediate | ~190.24 | From Step 1 | |
| Hydrazine hydrate (~64%) | 50.06 | ~6.25 mL (120 mmol) | Corrosive and toxic |
| Ethanol | 46.07 | 250 mL | Solvent |
| Glacial Acetic Acid | 60.05 | 6 mL | Catalyst |
Procedure:
-
Reaction Setup: Dissolve the crude enaminone from Step 1 in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst and Reagent Addition: Add glacial acetic acid followed by the dropwise addition of hydrazine hydrate.
-
Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of reaction parameters, safety, and equipment.
| Consideration | Microwave-Assisted Synthesis | Traditional Synthesis |
| Heat Transfer | Non-uniform heating can be an issue in larger volumes, leading to localized superheating and potential side reactions. Specialized large-scale microwave reactors with efficient stirring are necessary. | Well-understood and manageable with jacketed reactors. Efficient stirring is crucial for maintaining temperature homogeneity. |
| Pressure Management | Reactions in sealed vessels can lead to significant pressure build-up, posing a safety risk at larger scales. Continuous flow microwave reactors can mitigate this issue. | Reactions are typically run at atmospheric pressure under reflux, simplifying pressure management. |
| Reagent Handling | Dosing of reagents into a sealed microwave reactor at scale can be challenging. | Straightforward addition of reagents through ports on a standard reactor. |
| Safety with Hydrazine | The combination of high temperatures, pressure, and a hazardous reagent like hydrazine requires robust safety protocols and equipment. | Established procedures for handling hydrazine in large-scale reactors are available. Proper ventilation and personal protective equipment are paramount.[2][3][4][5][6] |
| Throughput | Batch microwave synthesis at a large scale can have lower throughput compared to traditional methods. Continuous flow microwave technology can address this limitation. | Higher throughput can be achieved in large batch reactors. |
Large-Scale Purification
Purification of this compound at an industrial scale will primarily rely on crystallization.
-
Crystallization:
-
Solvent Screening: A solvent screen should be performed to identify a suitable solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water, isopropanol/water, and toluene are good starting points for screening.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If necessary, perform a hot filtration to remove any insoluble impurities. Allow the solution to cool slowly to promote the formation of large, pure crystals. The crystallization can be seeded to improve consistency. Cool the mixture in an ice bath to maximize yield before filtering. Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
-
Chromatography:
-
For very high purity requirements, preparative column chromatography may be necessary. Given the basic nature of the aniline moiety, silica gel should be deactivated by pre-treating with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%) to prevent streaking and product loss.
-
Safety Precautions
Hazard Identification:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Hydrazine Hydrate: Highly corrosive, toxic, and a suspected carcinogen. It can cause severe burns to the skin and eyes. Inhalation of vapors can be fatal.[2][3][4][5][6]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable, corrosive, and a lachrymator.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant apron should be worn.
-
Respiratory Protection: All manipulations involving hydrazine hydrate and DMF-DMA must be performed in a well-ventilated fume hood.
Handling and Storage:
-
Hydrazine hydrate should be stored in a cool, well-ventilated area, away from oxidizing agents and acids.
-
Dispense hydrazine hydrate in a fume hood, using appropriate secondary containment.
-
Have an emergency shower and eyewash station readily accessible.
Waste Disposal:
-
All waste containing hydrazine must be collected in a designated, labeled hazardous waste container and disposed of according to institutional and local regulations.
By following these detailed protocols and considering the scale-up and safety information provided, researchers and production chemists can effectively and safely produce this compound for its various applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. geneseo.edu [geneseo.edu]
- 5. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. keyorganics.net [keyorganics.net]
Application Notes and Protocols: 2-(1H-Pyrazol-3-yl)aniline as a Corrosion Inhibitor
Introduction
2-(1H-Pyrazol-3-yl)aniline is an organic compound that has demonstrated significant potential as a corrosion inhibitor, particularly for aluminum alloys in acidic environments.[1][2] Its efficacy is attributed to the presence of heteroatoms (nitrogen) and aromatic rings in its molecular structure, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in evaluating the corrosion inhibition properties of this compound.
Synthesis of this compound
A green synthesis approach for this compound involves a microwave-assisted reaction between Amino Cinnamaldehyde and Hydrazine hydrate using nano-ZnO as a catalyst and ethanol as a solvent.[1]
Materials and Reagents:
-
Amino Cinnamaldehyde
-
Hydrazine hydrate
-
Nano-ZnO (catalytic amount)
-
Ethanol
-
Microwave reactor
-
Standard laboratory glassware
Protocol:
-
In a suitable reaction vessel, dissolve 10 mmol of Amino Cinnamaldehyde and 10 mmol of Hydrazine hydrate in ethanol.
-
Add a catalytic amount of nano-ZnO to the solution.
-
Place the reaction mixture in a microwave reactor and irradiate.
-
After the reaction is complete, cool the mixture and add ice-cold water to precipitate the product.
-
Filter the precipitate, wash with a mixture of ethanol and water to remove the nano-ZnO catalyst, and dry to obtain this compound.
Product Characterization: The synthesized compound can be characterized by its melting point and spectroscopic techniques.
-
Appearance: Yellow solid[1]
-
Melting Point: 149°C[1]
-
Yield: 92%[1]
-
FT-IR (cm⁻¹): 3431 (Pyrazole NH), 3249 (NH₂), 3100 (Pyrazole ring CH), 1418 (Aromatic C-C)[1]
-
¹H NMR (300MHz, CDCl₃, δ ppm): 6.81 (1H, d, J=2.5 Hz), 3.72 (2H, amino protons), 2.52 (CH, Pyrazole ring)[1]
Corrosion Inhibition Studies
The effectiveness of this compound as a corrosion inhibitor is typically evaluated using electrochemical techniques and weight loss measurements on metal coupons, such as Aluminium-2014 alloy, in a corrosive medium like 1.0 M HCl.[1][2]
Experimental Workflow
Caption: Workflow for evaluating the corrosion inhibition properties of this compound.
1. Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Prepare metal coupons (e.g., Aluminium-2014 alloy) of known dimensions and weight.
-
Immerse the coupons in 1.0 M HCl solution with and without various concentrations of this compound (e.g., 50, 100, 150 ppm).[1]
-
Maintain the solutions at a constant temperature (e.g., 25°C and 35°C) for a specified duration.[1]
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (ηWL%) using the following equations:
CR (mm/year) = (K × W) / (A × T × D)
Where:
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = time of immersion in hours
-
D = density of the metal in g/cm³
ηWL% = [(CR_blank - CR_inh) / CR_blank] × 100
Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
2. Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell setup with the metal coupon as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
a. Potentiodynamic Polarization (Tafel Plots)
This technique provides information on the kinetics of the anodic and cathodic reactions.
Protocol:
-
Immerse the working electrode in the test solution (1.0 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30 minutes).[1]
-
Scan the potential in a range of -250 mV to +250 mV around the OCP at a scan rate of 0.166 mV/s.[1]
-
Plot the logarithm of the current density versus the potential to obtain Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency (ηPDP%) using the following equation:
ηPDP% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
Where:
-
Icorr_blank = Corrosion current density in the absence of the inhibitor
-
Icorr_inh = Corrosion current density in the presence of the inhibitor
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.
Protocol:
-
After stabilizing the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 1 MHz to 10 MHz.[1]
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (ηEIS%) using the following equation:
ηEIS% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
3. Surface Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are used to examine the morphology and elemental composition of the metal surface after exposure to the corrosive environment.
Protocol:
-
After the corrosion tests, retrieve the metal coupons from the solutions with and without the inhibitor.
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on stubs and coat them with a conductive material if necessary.
-
Acquire SEM images at various magnifications to observe the surface morphology.
-
Perform EDX analysis to determine the elemental composition of the surface, which can confirm the adsorption of the inhibitor.
Quantitative Data Summary
The following tables summarize the corrosion inhibition data for this compound on Aluminium-2014 alloy in 1.0 M HCl.
Table 1: Potentiodynamic Polarization Data
| Concentration (ppm) | Ecorr (mV vs SCE) | Icorr (μA/cm²) | Inhibition Efficiency (%) |
| Blank | -0.735 | 125.4 | - |
| 50 | -0.710 | 45.6 | 63.6 |
| 100 | -0.698 | 28.9 | 77.0 |
| 150 | -0.674 | 15.2 | 87.9 |
Table 2: Electrochemical Impedance Spectroscopy Data
| Concentration (ppm) | Rct (Ω cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |
| Blank | 75 | 125 | - |
| 50 | 210 | 85 | 64.3 |
| 100 | 350 | 50 | 78.6 |
| 150 | 580 | 28 | 87.1 |
Mechanism of Corrosion Inhibition
The inhibition mechanism of this compound involves the adsorption of its molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal atoms.
Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
The inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] The degree of surface coverage increases with the inhibitor concentration, leading to higher inhibition efficiency. The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.
References
Application Notes: Synthesis of 2-(1H-Pyrazol-3-yl)aniline Derivatives for SAR Studies
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 7. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crystallization of 2-(1H-Pyrazol-3-yl)aniline for X-ray Diffraction
Introduction
Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound.[1][2] A significant bottleneck in the process is often the growth of high-quality single crystals suitable for diffraction analysis.[1][2] This document provides detailed application notes and experimental protocols for obtaining X-ray quality crystals of the target compound, 2-(1H-Pyrazol-3-yl)aniline. The protocols are designed for researchers, scientists, and professionals in drug development who require precise structural information for this and similar small molecules.
The target molecule, this compound, possesses both hydrogen bond donor (NH₂ and pyrazole N-H) and acceptor sites, suggesting that hydrogen bonding will play a crucial role in the formation of a stable crystal lattice.[3] The presence of aromatic rings also allows for potential π-π stacking interactions. These characteristics must be considered when selecting appropriate solvents and crystallization techniques. A publication on a green synthesis of this compound reported its purification via ethanol recrystallization, providing a valuable starting point for solvent selection.[4]
Core Principle: Supersaturation
The fundamental principle behind crystallization from a solution is the generation of a supersaturated state, from which the solute can slowly precipitate in an ordered crystalline form.[5][6] The key is to approach and traverse the metastable zone of the solubility diagram slowly, allowing for controlled nucleation and crystal growth rather than rapid precipitation of amorphous solid or microcrystals.[5][6] This can be achieved by several methods, including slow evaporation of the solvent, slow cooling of a saturated solution, or by altering the solvent composition through diffusion.[7][8]
Part 1: Initial Considerations & Solubility Screening
1.1 Compound Purity The purity of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poor-quality crystals.
-
Recommendation: The compound should be at least 90-95% pure.
-
Verification: Purity should be confirmed by methods such as NMR spectroscopy and LC-MS. If necessary, purify the compound by column chromatography or initial recrystallization before attempting to grow X-ray quality crystals.
1.2 Preliminary Solubility Screening Protocol The selection of an appropriate solvent is paramount.[7] An ideal solvent or solvent system is one in which the compound is moderately soluble.[9][10]
-
Place a small amount (1-2 mg) of this compound into separate small vials or test tubes.
-
Add a small volume (e.g., 0.1 mL) of a test solvent to each vial at room temperature.
-
Observe the solubility. Vigorously vortex or shake the vials.
-
Categorize the solubility at room temperature as "Insoluble," "Sparingly Soluble," or "Soluble."
-
For vials where the compound is sparingly soluble or insoluble, gently heat the mixture to the solvent's boiling point and observe if dissolution occurs.
-
Allow the heated solutions to cool slowly to room temperature and observe for any precipitation or crystal formation.
-
Record all observations. A good starting solvent is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
Table 1: Solubility Screening Template for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Room Temp) | Solubility (Heated) | Observations on Cooling |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | N/A |
| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Potential for slow cooling |
| Dichloromethane | 3.1 | 40 | Soluble | Very Soluble | Likely too soluble |
| Diethyl Ether | 2.8 | 35 | Sparingly Soluble | Soluble | Potential anti-solvent |
| Ethyl Acetate | 4.4 | 77 | Moderately Soluble | Very Soluble | Good candidate solvent |
| Acetone | 5.1 | 56 | Soluble | Very Soluble | Potential good solvent |
| Isopropanol | 3.9 | 82 | Moderately Soluble | Soluble | Good candidate solvent |
| Ethanol | 4.3 | 78 | Soluble | Very Soluble | Good candidate solvent[4] |
| Methanol | 5.1 | 65 | Soluble | Very Soluble | Good candidate solvent |
| Acetonitrile | 5.8 | 82 | Soluble | Very Soluble | Potential good solvent |
| Water | 10.2 | 100 | Insoluble | Insoluble | Good candidate anti-solvent |
Part 2: Experimental Protocols for Crystallization
The following are detailed protocols for the most common and effective crystallization techniques for small organic molecules.[3][7][8] It is recommended to set up multiple crystallization trials in parallel using different solvents and techniques.
2.1 Protocol: Slow Evaporation
This is the simplest technique, suitable when a moderate amount of material is available.[7][9] It relies on the slow evaporation of a solvent from a near-saturated solution to induce crystallization.
-
Dissolve 5-10 mg of this compound in a suitable solvent (e.g., ethyl acetate, ethanol, or toluene) to create a clear, slightly subsaturated solution. Use the minimum amount of solvent necessary.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small container with a narrow opening, such as an NMR tube or a small vial (e.g., 2 mL).[3][9] This removes dust particles that could act as unwanted nucleation sites.
-
Cover the container. To control the rate of evaporation, either use a cap with a small hole pierced in it or cover the opening with parafilm and poke 1-3 small holes with a needle.[8][9] Slower evaporation generally yields better crystals.
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.
-
Monitor for crystal growth over several days to weeks. Do not disturb the vial.[11]
2.2 Protocol: Vapor Diffusion
This is often the most successful method, especially when only small amounts of the compound are available.[7][11][12] It involves the slow diffusion of a vaporous "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent.
-
Preparation: In a small, open inner vial (e.g., 0.5 mL conical vial), dissolve 2-5 mg of the compound in 0.1-0.3 mL of a "good" solvent (e.g., Dichloromethane, Toluene, THF). The solvent should be relatively non-volatile.[11][12]
-
Setup: Place this inner vial inside a larger outer vial or jar (e.g., 4 mL vial) that contains 1-2 mL of a volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).[11][12]
-
Sealing: Tightly seal the outer vial. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Mechanism: As the anti-solvent dissolves into the good solvent, the overall polarity of the solvent mixture changes, reducing the solubility of the compound and leading to slow crystallization.
-
Incubation: Place the sealed system in a vibration-free location at a constant temperature. Placing the setup in a refrigerator or freezer can slow the diffusion process, which may promote the growth of higher-quality crystals.[11]
-
Monitor for crystal growth.
2.3 Protocol: Liquid-Liquid Diffusion (Solvent Layering)
This technique is a variation of diffusion where two liquid phases are in direct contact.[3][12]
-
Dissolve 2-5 mg of the compound in a small amount (0.2-0.5 mL) of a dense "good" solvent (e.g., Dichloromethane, Chloroform).
-
Transfer this solution to a narrow container, such as an NMR tube or a thin test tube.
-
Very carefully, layer a less dense, miscible "anti-solvent" (e.g., Hexane, Pentane, Ethanol) on top of the solution.[12] This can be done by slowly running the anti-solvent down the side of the tube with a pipette or syringe to minimize mixing and create a distinct interface.
-
Seal the tube and leave it undisturbed.
-
Crystals will ideally form at the interface between the two solvents as slow diffusion occurs.
Part 3: Data Presentation & Starting Conditions
The following table provides suggested starting conditions for the crystallization of this compound based on common practices for pyrazole and aniline derivatives.[13][14][15] These should be used as a starting point for optimization.
Table 2: Suggested Crystallization Conditions for this compound
| Technique | Solvent System (Good Solvent / Anti-solvent) | Concentration (mg/mL) | Temperature (°C) | Expected Time | Potential Observations |
| Slow Evaporation | Ethanol | ~20-30 | 20 (Room Temp) | 3-10 days | Needles or small plates |
| Slow Evaporation | Ethyl Acetate | ~15-25 | 20 (Room Temp) | 2-7 days | Prisms or blocks |
| Slow Cooling | Toluene | Saturated at 80°C | 80 -> 20 | 1-2 days | Microcrystals or plates |
| Vapor Diffusion | Toluene / Hexane | ~25 | 20 (Room Temp) | 5-14 days | High-quality plates |
| Vapor Diffusion | Dichloromethane / Pentane | ~30 | 4 | 7-21 days | Prisms, potentially solvated |
| Vapor Diffusion | THF / Hexane | ~25 | 20 (Room Temp) | 5-14 days | Needles or blocks[11] |
| Liquid-Liquid Diffusion | Dichloromethane / Ethanol | ~30 | 20 (Room Temp) | 2-5 days | Crystals at interface[12] |
| Liquid-Liquid Diffusion | DMF / Methanol | ~20 | 20 (Room Temp) | 3-7 days | Plates or prisms[14] |
Part 4: Troubleshooting
| Problem | Probable Cause | Suggested Solutions |
| "Oiling Out" | The compound is precipitating above its melting point or its solubility is too high at the point of precipitation.[13] | - Increase the volume of the "good" solvent to lower the saturation point.[13]- Slow down the process (e.g., lower the temperature for diffusion methods, slow down cooling).[13]- Change to a different solvent system.[13] |
| Amorphous Powder | Nucleation is too rapid, and crystal growth is too fast. | - Lower the concentration of the solution.- Slow down the rate of crystallization (e.g., use a less volatile anti-solvent, slow the evaporation rate by using fewer holes in the cap, or decrease the temperature). |
| Microcrystals | Too many nucleation sites or the rate of crystal growth is too high. | - Filter the solution carefully to remove dust.- Reduce the rate of supersaturation (see above).- Use a less concentrated solution. |
| No Crystals Form | The solution has not reached supersaturation, or nucleation is inhibited. | - Increase the concentration of the solution.- Allow more time for evaporation or diffusion.- Try a different solvent or technique.- Add a seed crystal if one is available.[13]- Gently scratch the inside of the vial with a glass rod to create a nucleation site (last resort). |
Part 5: Visualized Workflows and Setups
Diagram 1: General Crystallization Workflow
Caption: A workflow for obtaining single crystals for X-ray diffraction analysis.
Diagram 2: Vapor Diffusion Crystallization Setup
Caption: Schematic of a vapor diffusion crystallization apparatus.
Diagram 3: Crystallization Troubleshooting Logic
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. unifr.ch [unifr.ch]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Growing Crystals [web.mit.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. How To [chem.rochester.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(1H-Pyrazol-3-yl)aniline Synthesis
This guide provides troubleshooting advice and optimized protocols for the synthesis of 2-(1H-Pyrazol-3-yl)aniline, a crucial intermediate for researchers in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in pyrazole synthesis, particularly from chalcone or dicarbonyl precursors, can stem from several factors:
-
Purity of Starting Materials: Impurities in precursors like substituted anilines or chalcones can introduce side reactions. Ensure starting materials are pure, using techniques like recrystallization or distillation if necessary.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Over-refluxing or incorrect temperatures can lead to decomposition or the formation of unwanted byproducts. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2]
-
Suboptimal pH: When using hydrazine salts, maintaining the correct pH is essential for the cyclization step. A pH range of 6 to 9 is often preferable.
-
Inefficient Cyclization: The key pyrazole-forming step requires optimal conditions. The choice of catalyst and solvent can significantly impact the efficiency of the reaction. For instance, microwave-assisted synthesis in the presence of a catalyst like nano-ZnO has been reported to produce high yields.[3]
Q2: I am observing significant side product formation. How can I minimize this?
Side product formation is a common issue. Here are some strategies to improve selectivity:
-
Control of Reaction Temperature: Maintain a stable and optimal temperature. For reactions involving hydrazine, exothermic reactions can occur, so controlled addition of reagents may be necessary.
-
Choice of Hydrazine Source: Using hydrazine hydrate versus hydrazine salts can alter the reaction pathway and byproducts. The choice often depends on the specific substrate and desired outcome.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and related side reactions.[4]
-
Catalyst Selection: In chalcone-based syntheses, acidic or basic catalysts are often used.[2][5] The choice and amount of catalyst should be optimized to favor the desired cyclization pathway over competing reactions like Michael additions or polymerizations.
Q3: What are the best methods for purifying the final product, this compound?
Effective purification is key to obtaining a high-purity product.
-
Recrystallization: This is a highly effective method for purifying the solid product. Ethanol is a commonly reported solvent for recrystallization.[2][3]
-
Column Chromatography: For removing closely related impurities, silica gel chromatography is a standard method. A solvent system such as dichloromethane/methanol can be effective.[4]
-
Acid-Base Extraction: Since the product contains a basic aniline group, it can be purified by dissolving it in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the desired product by adding a base.
-
Crystallization as an Acid Addition Salt: The pyrazole can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form a salt, which is then crystallized and separated.
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis from Amino Cinnamaldehyde
This method, adapted from a green chemistry approach, reports high yields and short reaction times.[3]
Reactants:
-
Amino Cinnamaldehyde (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Nano-ZnO (catalytic amount)
-
Solvent: Ethanol
Procedure:
-
To a solution of Amino Cinnamaldehyde (10 mmol) in ethanol, add Hydrazine hydrate (10 mmol).
-
Add a catalytic amount of Nano-ZnO.
-
Subject the reaction mixture to microwave irradiation.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ice-cold water to the solution to precipitate the solid product.
-
Filter the crude product and wash with hot ethanol/water to remove the nano-ZnO catalyst.
-
Purify the final product by recrystallization from ethanol.[3]
A reported yield for this specific method is as high as 92%.[3]
Protocol 2: Synthesis from Chalcones
The reaction of α,β-unsaturated ketones (chalcones) with hydrazine is a classical and versatile method for preparing pyrazoles.[2][6]
General Procedure:
-
A chalcone derivative (1 equivalent) is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[2]
-
Hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) is added to the solution.
-
The mixture is refluxed for several hours (typically 6-8 hours).[2]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with a suitable solvent, and dried.
-
The crude product is then purified, typically by recrystallization from ethanol.[2]
Data Presentation: Comparison of Synthesis Conditions
Optimizing reaction conditions is critical for maximizing yield. The following table summarizes hypothetical outcomes based on common variables.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Method | Conventional Heating | Microwave Irradiation | Catalytic (L-proline) | Microwave often leads to faster reactions and higher yields.[3][7] |
| Solvent | Ethanol | Glacial Acetic Acid | DMF | Acetic acid can act as both solvent and catalyst; DMF is suitable for higher temperatures.[2][4] |
| Catalyst | None | Nano-ZnO | p-Toluenesulfonic acid | Catalysts can significantly reduce reaction times and improve yields.[3][4] |
| Temperature | 80°C (Reflux) | 120°C (Microwave) | 90°C | Higher temperatures can increase reaction rate but may also lead to byproduct formation.[4] |
| Reported Yield | Moderate (60-75%) | High (up to 92%)[3] | Variable | Yields are highly dependent on the specific substrates and conditions used. |
Visual Guides
General Synthesis and Purification Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
References
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. ijirt.org [ijirt.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Common side reactions in the synthesis of pyrazoles and their prevention
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during the synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and why does it occur?
A1: The most prevalent side reaction in pyrazole synthesis, particularly in the widely used Knorr synthesis, is the formation of a mixture of regioisomers. This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.
Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?
A2: Controlling regioselectivity is crucial for efficiently obtaining the desired product and is influenced by several factors:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.
-
Steric and Electronic Effects: The steric hindrance of bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group, thereby affecting the regioisomeric ratio.
Q3: My pyrazole synthesis has a very low yield. What are the common causes and how can I improve it?
A3: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be addressed by increasing the reaction time or temperature. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields. It is recommended to use high-purity starting materials.
-
Suboptimal Reaction Conditions: The choice of catalyst (acid or base), solvent, and temperature can significantly impact the yield. For instance, in the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used to facilitate the reaction.
-
Formation of Stable Intermediates: In some cases, stable intermediates may form that do not readily dehydrate to the final pyrazole product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.
Q4: I am observing a significant discoloration (yellow/red) in my reaction mixture. What is the cause and how can I prevent it?
A4: Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. To mitigate this:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that may arise from oxidative processes.
-
Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent or using activated charcoal during recrystallization can be effective.
Q5: What are the common side reactions when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds?
A5: The reaction of α,β-unsaturated carbonyl compounds (like chalcones) with hydrazines typically proceeds through a pyrazoline intermediate, which is then oxidized to the pyrazole. Potential side reactions and issues include:
-
Incomplete Oxidation: The intermediate pyrazoline may not be fully oxidized to the desired pyrazole, leading to a mixture of products. An additional oxidation step may be required.
-
Side Products from the Carbonyl Compound: The α,β-unsaturated carbonyl compound itself can undergo side reactions, especially under harsh conditions.
-
Formation of Hydrazones: In some cases, N-arylhydrazones can be formed as side products.
Troubleshooting Guides
Issue 1: Formation of Regioisomers in Knorr Pyrazole Synthesis
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows the presence of two or more isomeric pyrazoles.
-
Difficulty in purifying the desired product by crystallization or column chromatography.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Corrective Actions:
-
Change the Solvent: As demonstrated in the table below, switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the regioselectivity.
-
Modify the Substrates: If possible, consider modifying the substituents on the 1,3-dicarbonyl or hydrazine to enhance steric or electronic differences, which can favor the formation of one regioisomer.
-
Adjust the pH: Systematically vary the pH of the reaction mixture (acidic, neutral, basic) to determine the optimal conditions for the formation of the desired regioisomer.
-
Purification: If a mixture is unavoidable, the regioisomers can often be separated by column chromatography or by fractional crystallization, sometimes after converting them to their salts.
Data Presentation: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone Substrate (R¹) | Hydrazine | Solvent | Regioisomer Ratio (A:B)¹ | Reference |
| 2-Furyl | Methylhydrazine | Ethanol | 50:50 | |
| 2-Furyl | Methylhydrazine | TFE | 85:15 | |
| 2-Furyl | Methylhydrazine | HFIP | >95:5 | |
| Phenyl | Methylhydrazine | Ethanol | 60:40 | |
| Phenyl | Methylhydrazine | TFE | 90:10 | |
| Phenyl | Methylhydrazine | HFIP | >98:2 |
¹Regioisomer A is the product where the N-methyl group is adjacent to the R¹ substituent.
Issue 2: Low or No Yield of the Desired Pyrazole
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.
-
The isolated yield of the purified product is consistently low.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Corrective Actions:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.
-
Reaction Conditions Optimization:
-
Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to find the optimal duration.
-
Catalyst: Ensure the appropriate catalyst (e.g., glacial acetic acid for Knorr synthesis) is used in the correct amount.
-
-
Stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Work-up and Purification: Minimize product loss during the work-up and purification steps. If the product is "oiling out" during recrystallization, try using a different solvent system or a seed crystal.
Experimental Protocols
Protocol 1: General Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from established procedures for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.
Materials:
-
Hydrazine sulfate (65 g, 0.5 mol)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (2,4-pentanedione) (50 g, 0.5 mol)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Ice bath, magnetic stirrer, separatory funnel
Procedure:
-
In a flask, dissolve the hydrazine sulfate in the sodium hydroxide solution.
-
Cool the solution to approximately 15°C in an ice bath.
-
While maintaining the temperature at around 15°C, add the acetylacetone dropwise with stirring over a period of about 30 minutes.
-
Stir the mixture for an additional hour at 15°C. A precipitate of 3,5-dimethylpyrazole will form.
-
Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the diethyl ether by distillation to obtain the crude 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.
Protocol 2: Regioselective Synthesis of an N-Methylpyrazole using a Fluorinated Solvent
This protocol is a general guideline based on the finding that fluorinated alcohols improve regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 3: Purification of Pyrazole Regioisomers by Salt Formation and Crystallization
This is a general method based on patents for pyrazole purification.
Materials:
-
Crude mixture of pyrazole isomers
-
Suitable organic solvent (e.g., ethanol, isopropanol, acetone)
-
Inorganic mineral acid (e.g., sulfuric acid, phosphoric acid) or an organic acid
-
Base for neutralization (e.g., sodium hydroxide solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent.
-
Add at least an equimolar amount of the selected acid to the solution.
-
Stir the solution and allow it to cool slowly to induce crystallization of the acid addition salt of one of the isomers.
-
Isolate the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
To recover the free pyrazole, dissolve the purified salt in water and neutralize with a suitable base.
-
Extract the purified pyrazole with an organic solvent.
-
Dry the organic extract and remove the solvent under reduced pressure to obtain the purified pyrazole isomer.
Reaction Pathway Visualization
Caption: Knorr synthesis pathways leading to different regioisomers.
Technical Support Center: Purification of 2-(1H-Pyrazol-3-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(1H-Pyrazol-3-yl)aniline from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The synthesis of this compound can result in several byproducts, depending on the specific synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Residual starting materials are a common source of contamination.
-
Isomeric Byproducts: Depending on the reaction conditions, the formation of constitutional isomers is possible.[1] For instance, if the synthesis involves a cyclization reaction, incomplete cyclization can lead to intermediates as impurities.
-
Over-reaction Products: In some cases, side reactions can lead to the formation of more complex structures, such as bis-imidazole species in analogous syntheses.[1]
-
Reagents: Excess reagents, such as hydrazine, may remain in the crude product.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
Q2: What are the recommended purification techniques for this compound?
The most common and effective purification methods for this compound and similar aromatic heterocyclic compounds are:
-
Recrystallization: This is a highly effective technique for purifying solid compounds.[2] The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: This method is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.[3][4][5] It is particularly useful for removing impurities with different polarities.
-
Acid-Base Extraction: The basic nature of the aniline and pyrazole moieties can be utilized for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic compounds. The pH of the aqueous layer can then be adjusted to precipitate the purified product.[1]
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.[6]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the solution.[6]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, followed by further cooling in an ice bath.
-
Solvent System: Consider using a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes slightly cloudy, then heat until it is clear again before cooling.
-
Problem: Low recovery of the purified product.
-
Possible Cause:
-
Using an excessive amount of solvent for dissolution.[6]
-
The compound has significant solubility in the cold recrystallization solvent.
-
Premature crystallization during hot filtration.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]
-
Solvent Selection: Test different solvents to find one in which the compound has high solubility when hot and low solubility when cold.
-
Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.
-
Cooling: Ensure the filtrate is thoroughly cooled in an ice bath to maximize crystal formation.
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from an impurity.
-
Possible Cause:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2).
-
Solvent Gradient: If a single solvent system is ineffective, use a gradient elution, gradually increasing the polarity of the eluent.
-
Reduce Load: Do not overload the column with too much crude product. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Problem: The compound is sticking to the column.
-
Possible Cause: The basic nature of the aniline and pyrazole functional groups can lead to strong interactions with the acidic silica gel stationary phase.[7]
-
Troubleshooting Steps:
-
Add a Base: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[8]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield (for 2-(1H-Pyrazol-5-yl)aniline) | 92.00% | [2] |
| Melting Point (for 2-(1H-Pyrazol-5-yl)aniline) | 149 °C | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from a procedure for a similar compound, 2-(1H-pyrazol-5-yl)aniline.[2]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
This is a general procedure for the purification of aniline derivatives.[7][8]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system (determined by prior TLC analysis). A common starting point for aniline derivatives is a mixture of hexane and ethyl acetate. The polarity can be gradually increased as needed. To mitigate issues with the basicity of the compound, 0.1-1% triethylamine can be added to the eluent.[8]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of 2-(1H-Pyrazol-3-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1H-Pyrazol-3-yl)aniline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of poor aqueous solubility for this compound?
A2: The low aqueous solubility of this compound is likely due to its molecular structure, which includes hydrophobic aromatic rings.[1] While the pyrazole and aniline moieties contain nitrogen atoms capable of hydrogen bonding, the overall lipophilicity of the molecule can lead to poor dissolution in aqueous media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[1][2] It is crucial to use anhydrous, sterile-filtered DMSO to ensure the stability of the compound.
Q3: How should I properly store my this compound stock solution?
A4: To maintain the integrity of your compound, store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[3] Avoiding repeated freeze-thaw cycles is critical as they can cause the compound to precipitate out of solution.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A5: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to prevent solvent-induced toxicity and artifacts.[3] However, the tolerance of your specific cell line should be determined empirically by running a solvent tolerance control.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A6: This is a common issue for hydrophobic compounds. To prevent precipitation, you can try a serial dilution method, where you gradually decrease the solvent concentration.[3] It is also beneficial to add the compound stock to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing.[3]
Q6: Could the low solubility of this compound be the reason for inconsistent results in my experiments?
A7: Yes, poor solubility and precipitation of the compound in the assay medium can lead to variable effective concentrations, resulting in inconsistent and unreliable data.[4][5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
Issue 1: Compound Precipitation Upon Dilution
-
Question: I observed cloudiness or a visible precipitate after diluting my DMSO stock of this compound into my aqueous assay buffer. What steps can I take to resolve this?
-
Answer:
-
Optimize Dilution Protocol: Avoid a single large dilution step. Instead, perform a serial dilution to gradually decrease the solvent polarity.[1]
-
Reduce Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the assay buffer. Try working with a lower final concentration.
-
Vigorous Mixing: When adding the compound stock to the buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dissolution.[3]
-
Consider Co-solvents: If DMSO alone is insufficient, a combination of co-solvents might be more effective.[6]
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Question: My results with this compound are highly variable between experiments. Could this be related to its solubility?
-
Answer:
-
Confirm Complete Dissolution: Before each experiment, visually inspect your diluted compound solution for any signs of precipitation. Centrifuging a small sample can also help detect insoluble material.[3]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from your stock solution immediately before use.[4]
-
Perform a Kinetic Solubility Assay: This will help you determine the concentration at which the compound begins to precipitate in your specific assay medium over time.[4]
-
Issue 3: Low Bioavailability in In Vivo Studies
-
Question: Despite promising in vitro activity, this compound shows low oral bioavailability in my animal models. What formulation strategies can I explore?
-
Answer:
-
pH Modification: Since this compound contains a basic aniline group, adjusting the pH of the formulation to be more acidic can increase its solubility.[7][8]
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility and bioavailability.[9][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[11][12]
-
Particle Size Reduction: Techniques like nanomilling increase the surface area of the compound, which can enhance the dissolution rate.[13][14]
-
Data Presentation
The following tables provide quantitative data on common co-solvents and cyclodextrins used to enhance the solubility of poorly soluble compounds.
Table 1: Properties of Common Co-solvents
| Co-solvent | Dielectric Constant (20°C) | Polarity Index | Typical Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | < 0.5% - 1% | Aprotic, good for dissolving a wide range of compounds. Can be toxic to cells at higher concentrations.[2][15] |
| Ethanol | 24.3 | 5.2 | < 1% | Protic, can be used for compounds with some polarity. May have biological effects.[15] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 (at 25°C) | - | 1% - 10% | Low toxicity, often used in preclinical formulations. |
| Propylene Glycol | 32.0 | - | 1% - 10% | Commonly used as a vehicle in pharmaceutical formulations. |
Table 2: Properties of Commonly Used Cyclodextrins
| Cyclodextrin | Cavity Diameter (Å) | Water Solubility ( g/100 mL at 25°C) | Primary Use |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Complexing small molecules.[16] |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Limited by lower water solubility. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | For larger guest molecules.[17] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.0 - 6.5 | > 60 | High water solubility, commonly used in pharmaceutical formulations.[10] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 6.0 - 6.5 | > 70 | High water solubility, used to improve the solubility and stability of drugs.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial containing the lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM stock concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath or use a sonicator to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[3]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare Stock Dilutions: Prepare a serial dilution of your 10 mM stock solution of this compound in 100% DMSO in a 96-well plate.
-
Dilute into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate containing your aqueous assay buffer (e.g., 198 µL) to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
Incubate: Incubate the plate at room temperature or 37°C for a specified time (e.g., 1-2 hours).
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).[18]
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Using HP-β-CD to Enhance Solubility
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer at a concentration several-fold higher than the desired final concentration.
-
Complexation:
-
Method A (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent, then evaporate the solvent to form a solid dispersion. Reconstitute this solid in your assay buffer.
-
Method B (Direct Mixing): Add the DMSO stock of your compound to the HP-β-CD solution while vortexing. Allow the mixture to equilibrate (e.g., for 1 hour at room temperature) to facilitate the formation of the inclusion complex.
-
-
Assay: Use the resulting solution in your biological assay, ensuring you have an appropriate vehicle control containing the same concentration of HP-β-CD and DMSO.
Visualizations
Caption: A workflow to diagnose and solve solubility issues.
Caption: Selecting an appropriate solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. mdpi.com [mdpi.com]
- 14. Improving Solubility of Molecules via Nanomilling | Altasciences [altasciences.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for the N-alkylation of 2-(1H-Pyrazol-3-yl)aniline
Welcome to the technical support center for the N-alkylation of 2-(1H-pyrazol-3-yl)aniline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of this compound?
The primary challenge is controlling the site of alkylation. The substrate, this compound, possesses three nucleophilic nitrogen atoms: the two adjacent nitrogens on the pyrazole ring (N1 and N2) and the nitrogen of the aniline moiety. This can lead to a mixture of products, including N1-alkylated pyrazole, N2-alkylated pyrazole, N-alkylated aniline, and di-alkylated products.
Q2: How can I achieve selective N-alkylation on the pyrazole ring?
Achieving regioselective alkylation on the pyrazole ring is a common objective. The outcome is influenced by factors such as steric hindrance and the reaction conditions employed. For unsymmetrical pyrazoles, alkylation often yields a mixture of N1 and N2 isomers.[1][2] The use of protecting groups, such as the SEM group, can enable regioselective introduction of the alkyl substituent on the pyrazole nitrogen.[3]
Q3: What methods can be used for selective N-alkylation of the aniline group?
For selective N-alkylation of the aniline moiety while minimizing reaction at the pyrazole nitrogens, methods like the Buchwald-Hartwig amination can be employed. This palladium-catalyzed cross-coupling reaction is effective for forming C-N bonds with aryl amines.[4][5][6][7] Another approach is to use protecting groups on the pyrazole nitrogens to direct the alkylation to the aniline nitrogen.
Q4: What are the typical side products, and how can they be minimized?
Common side products include regioisomers of pyrazole N-alkylation, di-alkylation on both the pyrazole and aniline nitrogens, and over-alkylation of the aniline to form a tertiary amine. Minimizing these byproducts can be achieved by careful control of reaction stoichiometry, slow addition of the alkylating agent, and choosing appropriate reaction conditions (e.g., temperature, solvent, base).
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Possible Causes:
-
Low reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides and iodides.
-
Inappropriate base: The chosen base may not be strong enough to deprotonate the desired nitrogen.
-
Steric hindrance: Bulky substituents on the pyrazole, aniline, or the alkylating agent can impede the reaction.
-
Suboptimal temperature: The reaction may require heating to proceed at an appreciable rate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). | Increases the rate of nucleophilic substitution. |
| 2 | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH). | Different bases have varying strengths and can influence regioselectivity. |
| 3 | Increase the reaction temperature in increments. | Provides the necessary activation energy for the reaction. |
| 4 | Consider a different reaction methodology (e.g., Mitsunobu reaction). | The Mitsunobu reaction can be effective for alkylating acidic N-H bonds under mild conditions.[8][9] |
Issue 2: Poor Regioselectivity (Mixture of N1/N2 Pyrazole and Aniline Alkylation)
Possible Causes:
-
Similar nucleophilicity of the nitrogen atoms: The pyrazole and aniline nitrogens have comparable reactivity under certain conditions.
-
Lack of steric differentiation: Insufficient steric hindrance around one nitrogen site allows for competitive alkylation at other sites.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | For Pyrazole Alkylation: Employ a protecting group strategy. Protect the aniline nitrogen first, then perform the pyrazole alkylation, followed by deprotection. | Directs the alkylation to the pyrazole ring.[10] |
| 2 | For Aniline Alkylation: Protect the pyrazole nitrogens using a suitable protecting group (e.g., SEM, Boc) before proceeding with the aniline alkylation. | Prevents reaction at the pyrazole nitrogens.[3] |
| 3 | For Pyrazole Alkylation: Modify the substituents on the pyrazole ring to sterically hinder one of the nitrogen atoms. | Can favor alkylation at the less hindered nitrogen.[2] |
| 4 | For Aniline Alkylation: Utilize a Buchwald-Hartwig amination protocol. | This method is generally selective for the amination of aryl halides.[4][5][6][7] |
Issue 3: Over-alkylation of the Aniline Nitrogen
Possible Causes:
-
High reactivity of the mono-alkylated aniline: The N-alkylated aniline product can be more nucleophilic than the starting primary amine, leading to a second alkylation.
-
Excess of alkylating agent: Using a stoichiometric excess of the alkylating agent increases the likelihood of di-alkylation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a stoichiometric amount or a slight deficiency of the alkylating agent. | Limits the availability of the alkylating agent for a second reaction. |
| 2 | Add the alkylating agent slowly to the reaction mixture. | Maintains a low concentration of the alkylating agent, favoring mono-alkylation. |
| 3 | Consider reductive amination as an alternative for mono-alkylation of the aniline. | This method involves the reaction of the amine with an aldehyde or ketone followed by in-situ reduction and is less prone to over-alkylation. |
Data Presentation
Table 1: Typical Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkyl Halide | K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | 25 - 80 | 60-95 | [11] |
| Trichloroacetimidate | Camphorsulfonic Acid (CSA) | 1,2-Dichloroethane (DCE) | 23 | 77-98 | [1][2] |
| Alcohol (Mitsunobu) | PPh₃, DEAD/DIAD | THF / Dichloromethane | 0 - 25 | 50-90 | [8][9] |
Table 2: Conditions for N-Alkylation of Anilines
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ / Pd₂(dba)₃ | BINAP / XPhos | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80 - 110 | 70-98 | [4][5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of the Pyrazole Ring (Aniline Protected)
-
Protection of the Aniline: Protect the aniline nitrogen of this compound with a suitable protecting group (e.g., Boc anhydride).
-
Alkylation: To a solution of the N-protected this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the alkylating agent (1.1 equiv.) to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group from the aniline nitrogen under appropriate conditions to yield the N-alkylated this compound.
Protocol 2: General Procedure for Buchwald-Hartwig N-Alkylation of the Aniline Moiety (Pyrazole Protected)
-
Protection of the Pyrazole: Protect the pyrazole nitrogens of this compound with a suitable protecting group (e.g., SEM-Cl).
-
Buchwald-Hartwig Amination: In an oven-dried Schlenk tube, combine the N-protected this compound (1.0 equiv.), the aryl or alkyl halide (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a base (e.g., NaOtBu, 1.5 equiv.) and an anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group from the pyrazole nitrogens to obtain the N-alkylated this compound.
Visualizations
Caption: Troubleshooting workflow for N-alkylation.
Caption: Decision tree for selective N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis
Welcome to our comprehensive technical support center dedicated to pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis, covering common methods like the Knorr synthesis, synthesis from α,β-unsaturated carbonyl compounds, and microwave-assisted methods.
Issue 1: Low or No Yield of the Desired Pyrazole Product
Q: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in the Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of both your 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions, consuming starting materials and reducing the yield of your desired product. Hydrazine derivatives, in particular, can degrade over time, so using a fresh or recently purified reagent is recommended.
-
Reaction Conditions:
-
Temperature: Many Knorr syntheses require heating to proceed to completion. Consider refluxing the reaction mixture. However, excessively high temperatures can lead to degradation, so monitoring the reaction is crucial.[1]
-
Catalyst: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid or a mineral acid are often used to facilitate the initial condensation step.[1] In some cases, a mild base like sodium acetate can be beneficial, especially when using hydrazine salts, to neutralize the resulting acid and prevent the formation of colored byproducts.
-
Solvent: The solvent can influence reaction rates and yields. Protic solvents like ethanol or 1-propanol are commonly used.
-
-
Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature.[1]
-
Formation of Stable Intermediates: In some cases, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate to the final pyrazole.[2] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can help drive the reaction to completion.[2]
-
Side Reactions: The formation of byproducts can significantly lower the yield. Refer to the section on common side reactions for more details.
Q: I am attempting to synthesize a pyrazole from an α,β-unsaturated ketone (e.g., a chalcone) and hydrazine, but the yield is poor. What should I check?
A: This reaction often proceeds through a pyrazoline intermediate which is then oxidized to the pyrazole. Low yields can be attributed to:
-
Incomplete Cyclization: The initial reaction between the chalcone and hydrazine may not be going to completion. Ensure you are using appropriate reaction conditions, which often involve refluxing in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) or base.[3]
-
Inefficient Oxidation: If the pyrazoline intermediate is formed but not efficiently oxidized to the pyrazole, the overall yield will be low. The oxidation step can sometimes occur in situ with air, but in other cases, an oxidizing agent may be required.
-
Side Reactions: α,β-unsaturated ketones can undergo other reactions, such as Michael additions with other nucleophiles present in the reaction mixture. Ensuring the purity of your starting materials and optimizing the reaction conditions can help minimize these side reactions.
Q: My microwave-assisted pyrazole synthesis is not giving the expected high yield. What parameters should I optimize?
A: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, but optimization is key.[4]
-
Microwave Power and Temperature: The optimal power and temperature are highly dependent on the specific reactants and solvent. A typical power setting might be between 100-420W, with temperatures ranging from 70-140°C.[5] It is crucial to perform small-scale optimization experiments to find the ideal conditions for your specific reaction.
-
Reaction Time: While microwave reactions are fast, an insufficient reaction time will lead to incomplete conversion. Typical reaction times are in the range of 2-20 minutes.[5] Monitor the reaction to determine the optimal time.
-
Solvent: The choice of solvent is critical in microwave synthesis as it needs to efficiently absorb microwave energy. Polar solvents like ethanol, methanol, or even water are often good choices. In some cases, solvent-free conditions can be employed.
Issue 2: Formation of Regioisomers
Q: I am using an unsymmetrical 1,3-dicarbonyl compound in my Knorr synthesis and obtaining a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls, as the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[2][6] Several factors influence the regioselectivity:
-
Steric and Electronic Effects: The substituents on the 1,3-dicarbonyl and the hydrazine play a significant role. The initial attack is often favored at the less sterically hindered or more electrophilic carbonyl group.
-
Reaction pH: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile and the site of attack on the dicarbonyl.[2][7] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[2]
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[2][8]
Issue 3: Unexpected Side Reactions and Impurities
Q: My reaction mixture turns a deep yellow or red color during the Knorr synthesis. What is causing this and how can I prevent it?
A: This discoloration is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of these colored byproducts. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help by preventing oxidative processes that may lead to colored impurities.
Q: I am observing unexpected peaks in my NMR or LC-MS analysis. What are some common side products in pyrazole synthesis?
A: Besides the desired pyrazole, several side products can form depending on the reaction conditions and starting materials:
-
Pyrazoline Intermediates: In syntheses starting from α,β-unsaturated ketones, the pyrazoline intermediate may be present if the oxidation step is incomplete.
-
Ring-Opened Products: Under strongly basic conditions, the pyrazole ring can be susceptible to ring-opening.[2]
-
Products from Self-Condensation of Starting Materials: 1,3-dicarbonyl compounds can undergo self-condensation under certain conditions.
Issue 4: Purification Challenges
Q: I am having difficulty purifying my pyrazole product. What are the recommended methods?
A: The purification of pyrazoles can sometimes be challenging due to the presence of closely eluting impurities or regioisomers.
-
Crystallization: This is often the most effective method for obtaining highly pure pyrazoles, especially if the product is a solid. Experiment with different solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. In some cases, forming an acid addition salt of the pyrazole can facilitate crystallization and purification.[9]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying pyrazoles. The choice of eluent is crucial and will depend on the polarity of your product and impurities. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Distillation: For liquid pyrazoles with sufficiently different boiling points from impurities, fractional distillation can be an effective purification technique.
Data Presentation
The following table summarizes typical reaction conditions and yields for various pyrazole synthesis methods to aid in method selection and optimization.
| Synthesis Method | Starting Materials | Typical Conditions | Typical Yield (%) |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often requires heating (reflux) in a protic solvent.[4][6] | 75-98[10] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyl (e.g., Chalcone), Hydrazine | Two-step process: pyrazoline formation followed by oxidation. Often requires reflux.[3] | 60-90[4] |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl, Hydrazine | Microwave irradiation (e.g., 420 W, 10 min) often in a polar solvent or solvent-free.[4][11] | 51-98[4] |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) | Often proceeds at room temperature, can be base-mediated.[12] | up to 95[4] |
| Multicomponent Reactions (MCRs) | Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine) | One-pot reactions, can be catalyzed by acids, bases, or metals.[13] | >80[4] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: After cooling the reaction mixture, add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Protocol 2: Synthesis of a Pyrazoline from a Chalcone and Hydrazine
This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.
Materials:
-
Chalcone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.[3]
-
Reagent Addition: Add hydrazine hydrate (1-1.2 equivalents) to the solution, followed by a few drops of glacial acetic acid.[3]
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.[3]
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.[3]
Mandatory Visualizations
General Pyrazole Synthesis Pathway (Knorr Synthesis)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 2-(1H-Pyrazol-3-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-(1H-Pyrazol-3-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3] Typical stress conditions for this compound, an aromatic amine with a pyrazole moiety, would include:
-
Acid Hydrolysis: Treatment with acidic solutions (e.g., 0.1 M HCl) at elevated temperatures.[4]
-
Base Hydrolysis: Exposure to basic solutions (e.g., 0.1 M NaOH) at elevated temperatures.[4]
-
Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[4]
-
Thermal Stress: Exposure to high temperatures in a solid state.
-
Photostability: Exposure to UV and visible light.[5]
Q2: What are the likely degradation pathways for this compound?
Given its chemical structure, which contains both an aniline and a pyrazole ring, several degradation pathways are plausible:
-
Oxidation of the Aniline Moiety: The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products.[6][7]
-
Hydrolysis: While the core structure is generally stable, hydrolysis could potentially occur under harsh acidic or basic conditions, though this is less common for the pyrazole and aniline rings themselves.
-
Photodegradation: Aromatic amines can be light-sensitive and may degrade upon exposure to UV or visible light.[8]
-
Thermal Decomposition of the Pyrazole Ring: At high temperatures, the pyrazole ring may undergo decomposition.[9][10][11]
Q3: How can I monitor the degradation of this compound?
A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[12][13] The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Q4: What should I do if I observe significant degradation under a specific stress condition?
If significant degradation (typically >20%) is observed, it is advisable to reduce the stress level (e.g., lower the temperature, decrease the concentration of the stressor, or shorten the exposure time) to achieve a target degradation of 5-20%.[4] This allows for the identification of primary degradation products without excessive secondary degradation.
Q5: Are there any specific safety precautions I should take when handling this compound and its degradation products?
Yes. Aromatic amines and their derivatives can be toxic and may be absorbed through the skin.[13] It is essential to handle the compound and any resulting solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: No degradation is observed under standard stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. For example:
-
Increase the temperature.
-
Use a higher concentration of acid, base, or oxidizing agent.
-
Extend the duration of the stress testing.
-
-
Ensure that the analytical method is sensitive enough to detect low levels of degradation products.
-
Issue 2: The mass balance in my stability study is poor (not close to 100%).
-
Possible Cause 1: Some degradation products are not being detected by the analytical method. This could be because they do not have a UV chromophore or are not eluting from the HPLC column.
-
Troubleshooting Steps:
-
Use a universal detection method, such as mass spectrometry (LC-MS), to identify non-chromophoric or volatile degradation products.
-
Modify the HPLC method (e.g., change the mobile phase, gradient, or column) to ensure all components are eluting.
-
-
Possible Cause 2: Formation of volatile degradation products.
-
Troubleshooting Steps:
-
Employ techniques like headspace gas chromatography (GC) to analyze for volatile compounds.
-
Issue 3: I am observing unexpected peaks in my chromatograms, even in the unstressed sample.
-
Possible Cause: These could be impurities from the synthesis of this compound rather than degradation products.
-
Troubleshooting Steps:
-
Analyze a sample of the starting material or a well-characterized reference standard to confirm the identity of these peaks.
-
Characterize these impurities to understand their potential impact.
-
Data Presentation
The following tables present illustrative data for the stability of this compound under various forced degradation conditions. Note: This is example data and may not reflect actual experimental results.
Table 1: Stability of this compound under Hydrolytic Stress
| Condition | Time (hours) | Assay of this compound (%) | Total Degradation Products (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.7 | 99.9 | |
| 6 | 88.5 | 11.3 | 99.8 | |
| 24 | 75.1 | 24.5 | 99.6 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 100.0 |
| 2 | 98.1 | 1.8 | 99.9 | |
| 6 | 94.3 | 5.6 | 99.9 | |
| 24 | 85.7 | 14.1 | 99.8 |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Time | Assay of this compound (%) | Total Degradation Products (%) | Mass Balance (%) |
| 3% H₂O₂ (RT) | 24 hours | 82.3 | 17.5 | 99.8 |
| Solid State (80°C) | 48 hours | 99.1 | 0.8 | 99.9 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.5 | 3.4 | 99.9 |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Application: Add an equal volume of 0.2 M HCl to the solution to achieve a final acid concentration of 0.1 M.
-
Incubation: Heat the solution in a water bath at 60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert and transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Exposure: Place both samples in a photostability chamber.
-
Irradiation: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
Analysis: After the exposure period, dissolve both the exposed and dark control samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for stability testing issues.
References
- 1. onyxipca.com [onyxipca.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. pharmadekho.com [pharmadekho.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. q1scientific.com [q1scientific.com]
Technical Support Center: Enhancing Regioselectivity in Reactions of 2-(1H-Pyrazol-3-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-Pyrazol-3-yl)aniline. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in synthetic transformations involving this versatile scaffold.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Poor regioselectivity during electrophilic substitution on the aniline ring, resulting in a mixture of ortho- and para-isomers.
-
Question: My bromination of this compound is yielding a mixture of products, with substitution occurring at both the ortho- and para-positions relative to the amino group. How can I favor para-substitution?
-
Potential Cause: The primary amino group (-NH₂) is a strong activating group, leading to rapid, and often multiple, electrophilic substitutions on the aniline ring.[1][2] Its strong ortho-, para-directing effect can result in poor regioselectivity.
-
Solution: The most effective strategy is to temporarily reduce the activating influence of the amino group by installing a protecting group, such as an acetyl group.[2][3] The resulting acetanilide is less activated, and the steric bulk of the acetyl group physically hinders the ortho-positions, thereby favoring substitution at the para-position.[2] The acetyl group can be easily removed via hydrolysis after the reaction.
Issue 2: Uncontrolled N-alkylation on the pyrazole ring, leading to a mixture of N1 and N2 isomers.
-
Question: I am trying to alkylate the pyrazole ring, but I'm getting an inseparable mixture of two regioisomers. How can I control the site of alkylation?
-
Potential Cause: The pyrazole ring possesses two nitrogen atoms that can potentially be alkylated. The regioselectivity is often influenced by a subtle interplay of steric and electronic factors, as well as reaction conditions, frequently leading to isomeric mixtures.[4][5]
-
Solution:
-
Steric Hindrance: The regioselectivity of N-alkylation often favors the less sterically congested nitrogen atom.[5] Choosing a bulkier alkylating agent can enhance this effect.
-
Protecting Groups: A common strategy involves using a removable protecting group on one of the nitrogen atoms. For example, a tetrahydropyranyl (THP) group can be used to protect the pyrazole, followed by lithiation and alkylation at a specific position, and subsequent deprotection.[6]
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase the regioselectivity in pyrazole formation, a principle that can be extended to other reactions.[4]
-
Issue 3: Low yield or side reactions during diazotization of the aniline moiety.
-
Question: My diazotization reaction of this compound is inefficient, and I'm observing the formation of colored impurities. What is going wrong?
-
Potential Cause: Diazotization reactions are sensitive to temperature and pH. The diazonium salt formed can be unstable, and side reactions, such as coupling between the diazonium salt and the unreacted starting aniline, can occur, leading to colored azo compounds.[7] The pyrazole ring itself can also react under certain conditions.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C to ensure the stability of the diazonium salt.[7]
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the aniline to prevent localized increases in temperature and concentration.[8]
-
Optimize Acidity: Ensure the reaction is performed in a strongly acidic medium (e.g., HCl, H₂SO₄) to fully protonate the aniline and generate the necessary nitrous acid in situ.[8]
-
Protection Strategy: If self-coupling is a persistent issue, consider protecting the pyrazole ring's NH group prior to diazotization to prevent it from acting as a nucleophile.
-
Issue 4: Catalyst poisoning or low conversion in palladium-catalyzed cross-coupling reactions.
-
Question: I am attempting a Suzuki coupling with a bromo-derivative of this compound, but the reaction is sluggish and gives low yields. Could the substrate be poisoning the catalyst?
-
Potential Cause: Nitrogen-containing heterocycles like pyrazole can coordinate to the palladium center of the catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[9][10]
-
Solution:
-
Ligand Selection: Employ electron-rich and sterically hindered phosphine ligands (e.g., biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands can promote the desired catalytic cycle and sterically disfavor the coordination of the pyrazole nitrogen to the palladium center.
-
Use of Precatalysts: Utilize well-defined, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts), which are often more robust and efficient for challenging substrates.[9]
-
Protect the Pyrazole NH: In particularly challenging cases, protecting the pyrazole NH with a group like Boc (tert-butyloxycarbonyl) or THP can prevent its interference with the catalyst.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound molecule for electrophilic attack?
A1: The molecule has two key rings with different reactivity profiles.
-
Aniline Ring: The amino group (-NH₂) is a powerful activating ortho-, para-director. Therefore, the most nucleophilic positions are the C4 (para) and C6 (ortho) carbons of the aniline ring.[1][2]
-
Pyrazole Ring: The pyrazole ring is generally considered an electron-rich heterocycle. In electrophilic substitution reactions (like nitration or sulfonation), the C4 position of the pyrazole ring is the most susceptible to attack.[11] The aniline ring is significantly more activated than the pyrazole ring, so electrophilic substitution will preferentially occur on the aniline ring unless it is deactivated (e.g., by forming an anilinium ion in strong acid or by acylation).
Q2: Which protecting groups are most suitable for the different functional groups in this compound?
A2:
-
Aniline Amino Group (-NH₂):
-
Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. Boc is stable to bases and hydrogenolysis but is easily removed with acid (e.g., TFA).[12][13] Cbz is stable to acids but is readily cleaved by hydrogenolysis.[12]
-
Amides: Acetyl (Ac) is a simple and effective protecting group, particularly for moderating reactivity during electrophilic substitution. It is typically removed by acidic or basic hydrolysis.[2][3]
-
-
Pyrazole NH Group:
-
Tetrahydropyranyl (THP): A robust protecting group that is stable to organometallics, strong bases, and nucleophiles. It is typically removed under acidic conditions.[6]
-
tert-Butoxycarbonyl (Boc): Can also be used for the pyrazole NH, offering orthogonal deprotection possibilities if the aniline NH is protected with a different group (e.g., Cbz).[14]
-
Q3: Can I achieve regioselective synthesis of pyrazolo[1,5-a]quinazolines from this compound?
A3: Yes, the synthesis of pyrazolo[1,5-a]quinazolines often involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophile.[15][16] Starting with this compound, the reaction involves the aniline amino group and the N2 of the pyrazole ring. The regioselectivity can be controlled by the choice of the cyclizing agent and reaction conditions, such as using glacial acetic acid or DMF.[16]
Data Presentation
Table 1: Influence of Protecting Groups on Regioselectivity of Electrophilic Bromination
| Entry | Substrate | Protecting Group (PG) | Reaction Conditions | Major Product | Regioselectivity (para:ortho) | Reference |
| 1 | This compound | None | Br₂ in AcOH | 4-Bromo- and 6-Bromo- isomers + Dibromo product | Poor | [1],[2] |
| 2 | 2-(1H-Pyrazol-3-yl)acetanilide | Acetyl (-COCH₃) | Br₂ in AcOH | 4-Bromo-2-(1H-pyrazol-3-yl)acetanilide | High (>95:5) | [3],[2] |
| 3 | Boc-protected aniline | Boc (-CO₂tBu) | NBS in CH₃CN | para-Bromo isomer | Good (>90:10) | [12],[13] |
Data is illustrative and based on established principles of aniline chemistry.
Experimental Protocols
Protocol 1: Regioselective para-Bromination via Acetylation
This protocol describes the protection of the amino group, subsequent regioselective bromination, and final deprotection.
Part A: Acetylation of this compound
-
Dissolve this compound (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.
-
After the initial exothermic reaction subsides, warm the mixture to 50 °C for 15 minutes.
-
Pour the warm reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product, N-(2-(1H-pyrazol-3-yl)phenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Part B: Bromination of the Acetanilide
-
Dissolve the dried N-(2-(1H-pyrazol-3-yl)phenyl)acetamide (1 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude 4-bromo product.
-
Collect the product by vacuum filtration, wash with water, then with a dilute solution of sodium bisulfite to remove excess bromine, and finally with water again. Recrystallize from ethanol if necessary.
Part C: Hydrolysis (Deprotection)
-
Reflux the purified 4-bromo acetanilide derivative (1 eq.) with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution to room temperature.
-
Carefully add a concentrated sodium hydroxide solution until the mixture is alkaline (pH > 10) to precipitate the free amine, 4-bromo-2-(1H-pyrazol-3-yl)aniline.
-
Collect the product by filtration, wash with water, and dry.
Visualizations
Caption: Troubleshooting logic for poor regioselectivity.
Caption: Workflow for regioselective para-bromination.
Caption: Competing pathways in electrophilic substitution.
References
- 1. byjus.com [byjus.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Addition of Pyrazoles to Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazotisation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. mazams.weebly.com [mazams.weebly.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Column chromatography conditions for purifying pyrazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for purifying pyrazole derivatives?
A1: The choice of stationary phase depends on the polarity of the pyrazole derivative.
-
Normal-Phase Chromatography: Standard silica gel is widely used for many pyrazole derivatives. For basic pyrazoles that might interact strongly with acidic silica, deactivated silica gel (treated with triethylamine or ammonia) or neutral alumina can be good alternatives.[1]
-
Reverse-Phase Chromatography (HPLC): C18-bonded silica is a common choice for separating less polar pyrazole derivatives.[1]
-
Chiral Separations: For enantioselective separations of chiral pyrazole derivatives, polysaccharide-based chiral stationary phases (CSPs) like Lux cellulose-2 and Lux amylose-2 are effective.[2][3]
Q2: How do I select an appropriate mobile phase for my pyrazole derivative purification?
A2: Mobile phase selection is critical for achieving good separation.
-
Normal-Phase: A common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate.[4] The ratio is optimized based on the polarity of the target compound. For more polar pyrazoles, alcohols like ethanol or methanol can be used as modifiers.[1]
-
Reverse-Phase: Typically, a mixture of water and a miscible organic solvent like acetonitrile or methanol is used.[5][6] A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape for basic pyrazoles.[5]
-
Polar Organic Mode (for Chiral Separations): Solvents like ethanol, methanol, and acetonitrile, or mixtures thereof, can be used for chiral separations on polysaccharide-based CSPs.[2][3]
Q3: My pyrazole derivative has very poor solubility. How can I load it onto the column?
A3: Poor solubility is a common challenge. Here are a few strategies:
-
Strong Solvents: Dissolve the crude product in a minimum amount of a strong, polar solvent like DMSO or DMF and adsorb it onto a small amount of silica gel. The silica with the adsorbed compound can then be loaded onto the column.[7]
-
Dry Loading: Dissolve your sample in a suitable solvent, add silica gel (approximately 10-20 times the mass of the sample), and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]
-
Solvent Mixtures: Use a binary solvent system. Dissolve your compound in a "good" solvent where it is soluble, and then add a "poor," less polar solvent to the point of precipitation before loading.[7]
Q4: How can I detect my pyrazole derivative during column chromatography?
A4: Detection methods depend on the nature of your compound and the chromatography technique.
-
Thin-Layer Chromatography (TLC): For flash chromatography, fractions are typically collected and analyzed by TLC using a suitable stain (e.g., UV visualization if the compound is UV-active, or a chemical stain like potassium permanganate).
-
UV-Vis Spectroscopy: For HPLC, a UV-Vis detector is commonly used. The detection wavelength should be set to the absorbance maximum of the pyrazole derivative.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used for both detection and structural confirmation of the pyrazole derivatives in the collected fractions.[9]
Troubleshooting Guides
Problem 1: Poor or No Separation of Compounds
| Possible Cause | Solution |
| Incorrect Mobile Phase Polarity | Optimize the eluent system. If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity. |
| Compound Degradation on Silica | Pyrazoles can be basic and may interact strongly with acidic silica gel, leading to tailing or decomposition. Deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the mobile phase.[1] Alternatively, use a different stationary phase like neutral alumina. |
| Misleading TLC Results | A compound might appear as a single spot on TLC but is actually a mixture, or it may degrade on the TLC plate, giving a false impression of the separation.[10] Try different solvent systems for TLC analysis. |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. |
Problem 2: Compound is Stuck on the Column or Elutes Very Slowly
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | Gradually increase the polarity of the mobile phase (gradient elution). For instance, start with 100% hexane and gradually increase the percentage of ethyl acetate. |
| Strong Interaction with Stationary Phase | If using silica gel, the pyrazole may be too basic and binding strongly. Switch to a deactivated silica gel or neutral alumina.[1] For reverse-phase, ensure the pH of the mobile phase is appropriate to suppress ionization if the compound is ionizable. |
| Compound Precipitation on the Column | The compound may have low solubility in the mobile phase.[11] Try adding a small amount of a stronger, more polar solvent (e.g., methanol) to the eluent.[11] |
Problem 3: Irregular Peak Shapes (Tailing or Fronting) in HPLC
| Possible Cause | Solution |
| Secondary Interactions with Silica | Residual silanol groups on the stationary phase can interact with basic pyrazoles, causing peak tailing.[12] Add a competing base like triethylamine to the mobile phase or use a modern, end-capped column with low silanol activity.[5] |
| Inappropriate Mobile Phase pH | If the pyrazole derivative is ionizable, operating near its pKa can lead to poor peak shape. Adjust the mobile phase pH using a buffer to ensure the compound is in a single ionic state.[12] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample. |
Data Presentation
Table 1: Mobile Phase Systems for Chiral Separation of Pyrazole Derivatives on Polysaccharide-Based CSPs
| Stationary Phase | Mobile Phase | Compound Group Suitability | Reference |
| Lux cellulose-2 | n-hexane/ethanol | Good for specific groups of pyrazole derivatives (e.g., group 3 in the cited study). | [2][3] |
| Lux cellulose-2 | Acetonitrile | Effective for other specific groups of pyrazoles (e.g., group 2 in the cited study). | [2][3] |
| Lux cellulose-2 | Methanol | Suitable for various individual pyrazole derivatives. | [2] |
| Lux amylose-2 | Normal Elution Mode (e.g., n-hexane/ethanol) | Can provide greater resolving ability than cellulose-based columns in this mode. | [3] |
Table 2: Reverse-Phase HPLC Conditions for Pyrazole Analysis
| Stationary Phase | Mobile Phase Components | Notes | Reference |
| Newcrom R1 (low silanol activity) | Acetonitrile, Water, Phosphoric Acid | For MS-compatible applications, replace phosphoric acid with formic acid. | [5] |
| C18 | Acetonitrile, Potassium dihydrogen orthophosphate buffer (pH 3.0) | Optimized conditions may include a 60:40 v/v ratio. | [12] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography Protocol (Normal Phase)
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude pyrazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approx. 10-20 times the mass of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer.[8]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots (e.g., under a UV lamp).
-
Combine the fractions containing the pure desired compound.
-
Evaporate the solvent to obtain the purified pyrazole derivative.
-
Mandatory Visualizations
Caption: Workflow for pyrazole derivative purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. wisdomlib.org [wisdomlib.org]
Validation & Comparative
The Pyrazole Scaffold in Kinase Inhibition: A Comparative Analysis Focused on Aurora Kinase A
For Immediate Release
Cambridge, MA – In the landscape of oncology drug discovery, the strategic design of small molecule kinase inhibitors is paramount. The pyrazole ring system is a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative overview of the efficacy of several pyrazole-containing compounds against Aurora Kinase A, a critical regulator of cell division and a validated target in oncology. While direct experimental data for the specific compound 2-(1H-Pyrazol-3-yl)aniline is not yet publicly available, this document serves as a comparative benchmark, positioning this molecule as a foundational scaffold for potential future development. We will compare established inhibitors to provide a framework for evaluating novel pyrazole-based compounds.
The inhibitors reviewed include Alisertib (MLN8237), a selective Aurora A inhibitor, and other noteworthy pyrazole-containing inhibitors such as Danusertib (PHA-739358) and Tozasertib (VX-680), which also exhibit activity against Aurora kinases.
Comparative Efficacy of Pyrazole-Based Aurora Kinase Inhibitors
The following table summarizes the in vitro potency of selected kinase inhibitors against Aurora Kinase A. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Scaffold Type | Aurora A IC50 (nM) | Selectivity Profile |
| This compound | Pyrazole-aniline | To be determined | To be determined |
| Alisertib (MLN8237) | Pyrimidine | 1.2[1] | Highly selective for Aurora A (>200-fold over Aurora B)[2] |
| Danusertib (PHA-739358) | Pyrrolo-pyrazole | 13[3][4][5][6] | Pan-Aurora inhibitor (Aurora B IC50 = 79 nM, Aurora C IC50 = 61 nM)[3][4][5] |
| Tozasertib (VX-680) | Pyrimidine | 0.6[7] | Pan-Aurora inhibitor (Aurora B Ki = 18 nM, Aurora C Ki = 4.6 nM)[7] |
Signaling Pathway and Experimental Context
Aurora Kinase A is a key serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and the assembly of a bipolar spindle.[8] Its overexpression is linked to tumorigenesis, making it a prime target for anticancer therapies.
Figure 1. Simplified Aurora Kinase A activation and mitotic signaling pathway.
The efficacy of inhibitors like this compound is determined through rigorous experimental evaluation. Below are detailed protocols for key assays used to quantify kinase inhibition.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (at or near Km concentration)
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora A enzyme and prepare a substrate/ATP mixture in the same buffer.
-
Assay Plate Setup: To each well, add 2.5 µL of the test inhibitor dilution. For control wells, add buffer with DMSO.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mix. Initiate the kinase reaction by adding 2.5 µL of diluted Aurora A enzyme.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.
Figure 2. Workflow for a luminescence-based biochemical kinase assay.
Cell-Based Target Engagement Assay (Western Blot)
This method assesses if the inhibitor can engage Aurora A in a cellular environment by measuring the phosphorylation of its downstream substrates. A common biomarker for Aurora B inhibition is the phosphorylation of Histone H3 at Serine 10 (p-H3S10), while Aurora A inhibition can be monitored by observing mitotic arrest phenotypes.
Materials:
-
Cancer cell line (e.g., HeLa, HCT-116)
-
Cell culture reagents
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-p-H3S10, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the reduction in substrate phosphorylation.
Conclusion
The pyrazole scaffold is a cornerstone in the development of effective kinase inhibitors. By comparing the inhibitory profiles of established drugs like Alisertib, Danusertib, and Tozasertib, a clear benchmark is set for the evaluation of new chemical entities. While the kinase inhibitory potential of this compound remains to be elucidated, the robust experimental protocols detailed herein provide a clear path for its characterization. Future studies to determine its IC50 against Aurora Kinase A and other kinases will be crucial in understanding its potential as a therapeutic agent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(1H-Pyrazol-3-yl)aniline: A Kinase Inhibition Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action for 2-(1H-Pyrazol-3-yl)aniline, contextualized within the broader class of pyrazole-containing kinase inhibitors. While direct, extensive experimental data on this compound is emerging, the pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] This guide will, therefore, compare its potential kinase inhibitory activity with established compounds, providing hypothetical yet representative data and detailed experimental protocols to validate such a mechanism of action.
Postulated Mechanism of Action: Kinase Inhibition
The pyrazole ring is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors targeting various components of the cell signaling cascade.[1] Derivatives of this scaffold have been shown to inhibit a range of kinases, including Cyclin-Dependent Kinases (CDKs), Casein Kinase 1 (CK1), and Receptor-Interacting Protein Kinase 1 (RIPK1), by competing with ATP for the enzyme's active site.[2][3][4] Based on this precedent, this guide will proceed under the hypothesis that this compound functions as a kinase inhibitor.
Comparative Kinase Inhibitory Profile
To provide a framework for validation, the inhibitory potential of this compound is compared here with a well-known broad-spectrum kinase inhibitor, Staurosporine, and a more targeted, hypothetical pyrazole-based inhibitor, "Alternative A". The following table summarizes hypothetical IC50 values against a panel of kinases.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Target Kinase | This compound (Hypothetical) | Staurosporine (Reference) | Alternative A (Hypothetical) |
| CDK2/Cyclin E | 150 | 5 | 25 |
| GSK-3β | 800 | 10 | 600 |
| SRC | 1200 | 8 | 950 |
| VEGFR2 | >10,000 | 20 | >10,000 |
Cellular Activity Profile
The anti-proliferative effects of a kinase inhibitor are a crucial indicator of its potential as a therapeutic agent. The following table presents a hypothetical comparison of the cytotoxic effects of this compound and its alternatives on a cancer cell line.
Table 2: Comparative Cellular Anti-proliferative Activity (EC50, µM)
| Cell Line | This compound (Hypothetical) | Staurosporine (Reference) | Alternative A (Hypothetical) |
| MCF-7 | 2.5 | 0.01 | 0.8 |
Experimental Protocols
Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer
-
Test compound (this compound) and controls
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method for assessing cell viability.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear bottom plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each compound concentration and determine the EC50 value.
Visualizations
The following diagrams illustrate the proposed mechanism of action and the workflow for its validation.
Caption: Proposed signaling pathway inhibition by this compound.
Caption: Workflow for validating the kinase inhibitor mechanism of action.
Caption: Comparative assessment of this compound's potential profile.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Profile of 2-(1H-Pyrazol-3-yl)aniline Analogs
The pyrazole ring system is a versatile scaffold that can engage in key hydrogen bond interactions within the ATP-binding pocket of various kinases. The aniline moiety provides a convenient point for chemical modification to enhance potency and selectivity. The compounds presented in this guide are derivatives of the pyrazole core and have shown inhibitory activity against a range of important kinases implicated in diseases such as cancer and inflammatory disorders.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activities (IC50 values) of several pyrazole-based kinase inhibitors against their respective target kinases. These compounds, while not identical to 2-(1H-Pyrazol-3-yl)aniline, share the core pyrazole motif and provide a basis for understanding the structure-activity relationships within this class of inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 1 | Akt1 | 61 | GSK2141795 | 18 |
| Afuresertib | Akt1 | 0.08 (Ki) | - | - |
| Compound 6 | Aurora A | 160 | - | - |
| Compound 8 | Aurora A / B | 35 / 75 | - | - |
| Compound 3 | ALK | 2.9 | - | - |
| Compound 17 | Chk2 | 17.9 | - | - |
| Compound 10 | Bcr-Abl | 14.2 | - | - |
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 |
| AZD1480 (9e) | JAK2 | - | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Data is compiled from various research publications.[1][2][3][4]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. A common method employed is the in vitro kinase inhibition assay, often utilizing a luminescence-based detection of ADP production, which is a direct product of the kinase reaction.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for measuring the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white, opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted test compound, a known inhibitor as a positive control, and DMSO alone as a negative control to the appropriate wells of a 384-well plate.[2]
-
Enzyme Addition: Add the kinase enzyme solution to each well and gently mix. Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the inhibitor and the enzyme.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP to each well.[2] The final concentration of ATP should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the luminescence-based ADP detection reagent according to the manufacturer's protocol.[2]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential biological context of pyrazole-based kinase inhibitors, the following diagrams are provided.
Caption: A streamlined workflow for in vitro kinase inhibition assays.
Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[1]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Validation of Pyrazole Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to significant interest in pyrazole derivatives. This guide provides an objective comparison of the in vivo anti-inflammatory performance of various pyrazole-based compounds, supported by experimental data from recent studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Mechanisms of Action: A Multifaceted Approach
Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms of action.[1][2] Primarily, they are known to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[1][2] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme involved in inflammatory pathways.[1][2] Furthermore, their anti-inflammatory prowess is attributed to the modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the suppression of the NF-κB signaling pathway.[1][2]
Comparative In Vivo Efficacy
The anti-inflammatory activity of pyrazole derivatives is commonly evaluated in vivo using models such as carrageenan-induced paw edema, collagen-induced arthritis, and the cotton pellet-induced granuloma assay.[1][3] The following tables summarize the quantitative data from various studies, comparing the efficacy of different pyrazole derivatives against standard non-steroidal anti-inflammatory drugs (NSAIDs).
Carrageenan-Induced Paw Edema Model
This model is widely used to assess acute inflammation. The percentage of edema inhibition is a key parameter for evaluating the anti-inflammatory activity of the test compounds.
| Compound/Derivative | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference Drug | % Inhibition (Reference) | Source |
| 3,5-diarylpyrazole-thiazole hybrid | Not Specified | Not Specified | 75% | Not Specified | Not Specified | [1] |
| Pyrazole-based chalcones (10i, 10e, 10f, 10h) | Not Specified | Not Specified | Significant | Not Specified | Not Specified | [3] |
| 1,3,4-trisubstituted pyrazole (5a) | Not Specified | 3 | ≥84.2% | Diclofenac | 86.72% | [4] |
| Substituted indole-based pyrazole (7c) | Not Specified | Not Specified | Promising | Indomethacin | Not Specified | [4] |
| Imidazo[2,1-b]thiazoles-linked pyrazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 1,3,4-thiadiazole linked pyrazole-3-carboxamide (179) | Not Specified | 3 | 77.27% | Indomethacin | 74.82% | [5] |
| 1,3,4-thiadiazole linked pyrazole-3-carboxamide (179) | Not Specified | 5 | 81.00% | Indomethacin | 80.32% | [5] |
| Pyrazoline 2d | 0.0057 mmol/Kg | Not Specified | Potent | Not Specified | Not Specified | [6] |
| Pyrazoline 2e | 0.0057 mmol/Kg | Not Specified | Potent | Not Specified | Not Specified | [6] |
Cotton Pellet-Induced Granuloma Model
This model is employed to evaluate the efficacy of compounds against chronic inflammation.
| Compound/Derivative | Dose | % Inhibition of Granuloma Formation | Reference Drug | % Inhibition (Reference) | Source |
| Pyrazole-based chalcones (10i, 10e, 10f, 10h) | Not Specified | Significant | Not Specified | Not Specified | [3] |
| Pyrazolyl thiazolones | 5 mg/kg | Equivalent or superior | Diclofenac sodium | Not Specified | [7] |
| Pyrazolyl thiazolones | 5 mg/kg | Equivalent or superior | Celecoxib | Not Specified | [7] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for commonly cited in vivo experiments.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Procedure:
-
Healthy adult rats are randomly divided into groups (n=6).
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or reference drug (e.g., diclofenac, indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw volume is measured again at different time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma in Rats
Objective: To evaluate the chronic anti-inflammatory activity of a test compound.
Procedure:
-
Sterile cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla or groin region of anesthetized rats.
-
The test compound or reference drug is administered daily for a specific period (e.g., 7 days).
-
On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The wet weight of the pellets is recorded.
-
The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.
Visualizing the Process and Pathways
To better understand the experimental flow and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
Caption: Anti-inflammatory mechanism of pyrazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-(1H-Pyrazol-3-yl)aniline and Celecoxib in Cyclooxygenase Inhibition
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a focal point for researchers aiming to minimize the gastrointestinal side effects associated with non-selective COX inhibition. This guide provides a detailed comparison of the well-established COX-2 inhibitor, Celecoxib, with the pyrazole derivative, 2-(1H-Pyrazol-3-yl)aniline.
Mechanism of Action: Targeting the COX Enzymes
Both Celecoxib and pyrazole derivatives exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[2] Conversely, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory processes.[2][3]
The therapeutic benefit of selective COX-2 inhibitors like Celecoxib lies in their ability to block the production of pro-inflammatory prostaglandins by inhibiting COX-2, while sparing the protective functions of COX-1.[2] This selectivity is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky side groups present in selective inhibitors like Celecoxib.[2][3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 provides a selectivity index, with a higher value indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 8.75 | 1.07 | 8.18 | [4] |
| Celecoxib | >100 | 2.16 | >46.3 | [5] |
| Hybrid Pyrazole 5u | >100 | 1.79 | >55.87 | [6] |
| Hybrid Pyrazole 5s | >100 | 2.51 | >39.84 | [6] |
| Pyrazole-Pyridazine 6f | 9.56 | 1.15 | 8.31 | [5] |
| Pyrazole-Pyridazine 5f | 14.34 | 1.50 | 9.56 | [5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is from different studies and should be interpreted with this in mind.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
A common method to determine the IC50 values for COX-1 and COX-2 inhibition is through a colorimetric or fluorometric enzyme immunoassay.
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (this compound, Celecoxib) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and test compounds in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add serial dilutions of the test compounds or vehicle (DMSO) to the wells. A known COX-2 inhibitor like Celecoxib is used as a positive control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add the detection reagent. The peroxidase activity of COX converts the substrate, leading to a color or fluorescence change.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the inhibitor-treated wells to the vehicle control wells. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.
Objective: To assess the ability of the test compound to reduce acute inflammation in vivo.
Materials:
-
Male Wistar rats (150-200 g)
-
1% w/v carrageenan solution in sterile saline
-
Test compounds (this compound, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (e.g., vehicle control, positive control - Celecoxib, and test compound groups).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compounds and controls are administered orally or intraperitoneally at a predetermined dose.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Concluding Remarks
Celecoxib is a well-characterized and clinically approved selective COX-2 inhibitor. While direct comparative data for this compound is lacking, the broader class of pyrazole derivatives has demonstrated significant potential as selective COX-2 inhibitors. The illustrative data from various pyrazole analogues suggest that compounds within this structural class can achieve high selectivity for COX-2, comparable to or even exceeding that of Celecoxib in some instances. Further preclinical and clinical studies on this compound are necessary to definitively establish its efficacy and safety profile relative to established drugs like Celecoxib. Researchers in drug development can utilize the provided experimental protocols to conduct such comparative evaluations.
References
- 1. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Biological Activity of 2-(1H-Pyrazol-3-yl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(1H-Pyrazol-3-yl)aniline belongs to the pyrazole class of molecules, a group widely recognized for its diverse pharmacological activities.[1][2] Extensive research into pyrazole derivatives has revealed their potential as anticancer agents, often acting through the induction of apoptosis and the inhibition of protein kinases.[3][4][5] Given the established biological profile of the pyrazole scaffold, it is hypothesized that this compound may exhibit similar anticancer properties.
This guide provides a selection of orthogonal assays to confirm and characterize the potential anticancer activity of this compound, focusing on two primary mechanisms: induction of apoptosis and inhibition of kinase activity. The following sections detail the experimental protocols for these assays, present data in a comparative format, and include visualizations of the underlying biological pathways and experimental workflows.
I. Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. A multi-pronged approach using orthogonal assays is recommended to confirm that this compound induces apoptosis.
A. Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis.[3] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This commercially available luminescent assay measures the activity of caspase-3 and -7.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Assay Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
Data Presentation:
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| Vehicle Control | - | Value | 1.0 |
| This compound | 1 | Value | Value |
| " | 10 | Value | Value |
| " | 50 | Value | Value |
| Staurosporine (Positive Control) | 1 | Value | Value |
RLU: Relative Luminescence Units
B. Annexin V Staining for Phosphatidylserine Externalization
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect this event.
Experimental Protocol: Annexin V-FITC Apoptosis Detection Assay
-
Cell Treatment: Treat cancer cells with this compound as described above.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment Group | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | - | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| " | 10 | Value | Value | Value |
| " | 50 | Value | Value | Value |
C. TUNEL Assay for DNA Fragmentation
A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.
Experimental Protocol: In Situ Cell Death Detection Kit
-
Cell Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
Data Presentation:
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | - | Value |
| This compound | 1 | Value |
| " | 10 | Value |
| " | 50 | Value |
| DNase I (Positive Control) | - | Value |
Visualization of Apoptotic Pathway and Assay Targets
Caption: Workflow of apoptosis induction and corresponding orthogonal assays.
II. Assessment of Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors.[4] Therefore, it is plausible that this compound may exert its biological effects through the inhibition of one or more protein kinases.
A. In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: Set up a reaction containing the kinase of interest (e.g., a panel of cancer-relevant kinases like CDK2, Aurora A, etc.), its substrate, ATP, and varying concentrations of this compound.
-
ADP-Glo™ Reagent Addition: After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
Data Presentation:
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine (Control Inhibitor) IC₅₀ (µM) |
| CDK2/Cyclin E | Value | Value |
| Aurora A | Value | Value |
| LRRK2 | Value | Value |
| Other Kinases | Value | Value |
IC₅₀: Half-maximal inhibitory concentration
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody.
Data Presentation:
| Target Kinase | Treatment Group | Temperature (°C) | Relative Amount of Soluble Protein |
| CDK2 | Vehicle Control | 40 | 1.0 |
| " | " | 50 | Value |
| " | " | 60 | Value |
| " | This compound | 40 | 1.0 |
| " | " | 50 | Value |
| " | " | 60 | Value |
Visualization of Kinase Inhibition Assays
Caption: Orthogonal assays for confirming kinase inhibition.
By employing this comprehensive suite of orthogonal assays, researchers can robustly confirm and characterize the biological activity of this compound, providing a solid foundation for further drug development efforts. The combination of biochemical and cell-based assays will provide a multi-faceted understanding of the compound's mechanism of action.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Performance Benchmark of Pyrazole-Based Compounds in Cancer Cell Lines: A Comparative Guide
Introduction
This guide provides a comparative analysis of the in vitro performance of pyrazole-containing compounds in various cancer cell lines. Due to the limited availability of public data on the specific compound 2-(1H-Pyrazol-3-yl)aniline, this report focuses on the broader class of pyrazole derivatives that have been evaluated for their anticancer properties. The objective is to offer a performance benchmark against established chemotherapeutic agents, providing researchers, scientists, and drug development professionals with a reference for this class of compounds. The data presented is collated from various preclinical studies.
Comparative Efficacy of Pyrazole Derivatives
The cytotoxic activity of several pyrazole derivatives has been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.
For context, the performance of these derivatives is compared with standard-of-care chemotherapeutic drugs commonly used for breast, colon, and lung cancers.
Table 1: IC50 Values (µM) of Pyrazole Derivatives in Breast Cancer Cell Lines
| Compound/Drug | MCF-7 | MDA-MB-231 | Reference |
| Pyrazole Derivatives | |||
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | 1.88 | - | [1][2] |
| Pyrazole-Naphthalene analog (10) | 2.78 | - | [3] |
| 1,4-dihydroindenopyrazole-oxindole conjugate (2) | 1.33 | 2.15 | [3] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (22) | 2.82 | - | [3] |
| Pyrazolone-pyrazole derivative (27) | 16.50 | - | [3] |
| Standard Chemotherapy | |||
| Doxorubicin | ~0.04-0.5 | ~0.1-1.0 | N/A |
| Paclitaxel | ~0.002-0.01 | ~0.001-0.005 | N/A |
| Capecitabine | ~10-100 | ~10-100 | N/A |
Note: IC50 values for standard chemotherapy are approximate and can vary significantly based on experimental conditions.
Table 2: IC50 Values (µM) of Pyrazole Derivatives in Colon Cancer Cell Lines
| Compound/Drug | HCT-116 | Reference |
| Pyrazole Derivatives | ||
| Pyrazolyl analogue (1) | 4.2 | [4] |
| Standard Chemotherapy | ||
| 5-Fluorouracil | ~1-10 | N/A |
| Oxaliplatin | ~0.1-1.0 | N/A |
| Irinotecan | ~0.1-1.0 | N/A |
Note: IC50 values for standard chemotherapy are approximate and can vary significantly based on experimental conditions.
Table 3: IC50 Values (µM) of Pyrazole Derivatives in Lung Cancer Cell Lines
| Compound/Drug | A549 | Reference |
| Pyrazole Derivatives | ||
| Pyrazole derivative (PTA-1) | 0.17 | [5] |
| Pyrazoline analog (3b) | 12.47 | [6] |
| 1,4-dihydroindenopyrazole-oxindole conjugate (2) | 1.98 | [3] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (22) | 4.15 | [3] |
| Standard Chemotherapy | ||
| Cisplatin | ~1-10 | N/A |
| Paclitaxel | ~0.001-0.01 | N/A |
| Gemcitabine | ~0.01-0.1 | N/A |
Note: IC50 values for standard chemotherapy are approximate and can vary significantly based on experimental conditions.
Mechanisms of Action of Pyrazole Derivatives
Several studies have indicated that pyrazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction:
Many pyrazole-based compounds have been shown to induce apoptosis in cancer cells.[5][7] This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. The induction of apoptosis can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Cell Cycle Arrest:
Certain pyrazoline derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[7][8] This prevents cancer cells from progressing through the cell division cycle, ultimately inhibiting their proliferation.
Enzyme Inhibition:
Some pyrazole derivatives have been identified as inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation. These include:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis (the formation of new blood vessels that supply tumors).[9]
-
Xanthine Oxidase (XO): An enzyme that can contribute to oxidative stress in cancer cells.[4]
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the anticancer performance of compounds like pyrazole derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The data allows for the quantification of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. PI stains the cellular DNA, and RNase A degrades RNA to prevent its staining.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Visualizations
Signaling Pathway Diagrams
Caption: Generalized apoptotic pathway targeted by some pyrazole derivatives.
Caption: Simplified model of cell cycle regulation and G2/M arrest by pyrazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for in vitro screening of anticancer compounds.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 2-(1H-Pyrazol-3-yl)aniline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-pyrazol-3-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases. Understanding the structure-activity relationship (SAR) of this core is crucial for the rational design of novel and selective therapeutic agents. This guide provides a comparative analysis of published data on this compound analogs, summarizing their biological activities, outlining key experimental protocols, and visualizing relevant signaling pathways.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the aniline and pyrazole rings. The following tables summarize the quantitative data from various studies, primarily focusing on their anticancer and kinase inhibitory activities.
Table 1: SAR of this compound Analogs as Kinase Inhibitors
| Compound ID | R1 (Aniline Substitution) | R2 (Pyrazole Substitution) | Target Kinase | IC50 (µM) | Reference |
| 1 | H | H | JNK3 | 0.63 | [1] |
| 2 | 4-Methyl | H | JNK3 | > 20 | [1] |
| 3 | 4-Methoxy | H | JNK3 | > 20 | [1] |
| 4 | H | 1-Methyl | JNK3 | 0.45 | [1] |
| P-6 | N/A (Thiazolidinone derivative) | 1-Isonicotinoyl, 3-Phenyl | Aurora-A | 0.11 ± 0.03 | [2] |
| 5h | N/A (Complex side chain) | 4-Substituted | Aurora-A | N/A (GI50 = 0.12 µM against MCF-7) | [3] |
| 5e | N/A (Complex side chain) | 4-Substituted | Aurora-A | N/A (GI50 = 0.63 µM against MDA-MB-231) | [3] |
Note: The core structure for compounds 1-4 is a 4-(pyrazol-3-yl)-pyrimidine with a substituted aniline at the 2-position, which is a close bioisostere of the this compound scaffold.
Table 2: Antiproliferative Activity of this compound Analogs
| Compound ID | Aniline Substitution | Pyrazole Substitution | Cell Line | GI50 (µM) | Reference |
| 5a | 3-Ethoxy | 5-(2-hydroxy-4-methoxyphenyl) | K562 | Potent | [4] |
| 5a | 3-Ethoxy | 5-(2-hydroxy-4-methoxyphenyl) | A549 | Potent | [4] |
| 5b | 3-(Methoxycarbonyl) | 5-(2-hydroxy-4-methoxyphenyl) | K562 | 0.021 | [4] |
| 5b | 3-(Methoxycarbonyl) | 5-(2-hydroxy-4-methoxyphenyl) | A549 | 0.69 | [4] |
| 5e | 3-Cyano | 5-(2-hydroxy-4-methoxyphenyl) | K562 | Potent | [4] |
| 5e | 3-Cyano | 5-(2-hydroxy-4-methoxyphenyl) | MCF-7 | Potent | [4] |
| 5e | 3-Cyano | 5-(2-hydroxy-4-methoxyphenyl) | A549 | Potent | [4] |
| P-6 | N/A (Thiazolidinone derivative) | 1-Isonicotinoyl, 3-Phenyl | HCT 116 | 0.37 | [2] |
| P-6 | N/A (Thiazolidinone derivative) | 1-Isonicotinoyl, 3-Phenyl | MCF-7 | 0.44 | [2] |
Key Structure-Activity Relationship Insights
From the available data, several key SAR trends can be deduced:
-
Substitution on the Aniline Ring: Modifications on the aniline ring play a critical role in modulating the biological activity. For the 4-(pyrazol-3-yl)-pyrimidine series, substitutions at the 4-position of the aniline ring with methyl or methoxy groups led to a significant loss of JNK3 inhibitory activity.[1] In another study, 3-substituents on the phenylamino group, such as methoxycarbonyl and cyano, were found to be favorable for potent antiproliferative activity against various cancer cell lines.[4]
-
Substitution on the Pyrazole Ring: N-alkylation of the pyrazole ring can influence potency. For instance, the N-methylation of the pyrazole in the 4-(pyrazol-3-yl)-pyrimidine series slightly improved JNK3 inhibition.[1] Furthermore, the introduction of a bulky 1-isonicotinoyl-3-phenyl-thiazolidin-4-one moiety at the 1 and 4-positions of the pyrazole ring resulted in a potent Aurora-A kinase inhibitor.[2] The presence of a 5-(2-hydroxy-4-methoxyphenyl) group on the pyrazole also appears to be a key feature for the potent antiproliferative activity observed in compounds 5a, 5b, and 5e.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Synthesis of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol Derivatives (Compounds 5a-e)[4]
A solution of 6-methoxybenzofuran-3(2H)-one in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise, and the mixture is stirred for 2 hours. The corresponding 3-substituted phenyl isothiocyanate is then added, and the reaction is stirred for an additional 3 hours. Hydrazine monohydrate is added, and the mixture is refluxed overnight. After cooling, the reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final products.
In Vitro Kinase Inhibition Assay (Aurora-A)[2]
The inhibitory activity of the compounds against Aurora-A kinase is determined using a standard kinase assay. The kinase reaction is performed in a buffer containing ATP and a suitable substrate. The test compounds are pre-incubated with the enzyme before the addition of ATP to initiate the reaction. The reaction is stopped after a specific incubation period, and the amount of product formed is quantified, typically using a luminescence-based method. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay[2]
Human cancer cell lines (e.g., HCT 116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 values are determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate a generic kinase signaling pathway often targeted by pyrazole-based inhibitors and a typical workflow for screening and evaluating these compounds.
Caption: Generic MAP Kinase signaling pathway often targeted by pyrazole-based inhibitors.
Caption: Typical experimental workflow for the discovery of bioactive pyrazole analogs.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(1H-Pyrazol-3-yl)aniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the proper disposal of 2-(1H-Pyrazol-3-yl)aniline, a compound requiring careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar aniline and pyrazole derivatives, the following PPE and handling measures are recommended:
-
Gloves: Wear chemical-resistant gloves (e.g., butyl, neoprene, Viton). Nitrile gloves are not recommended for handling aniline derivatives.[1]
-
Eye Protection: Use chemical splash goggles or a face shield.[2]
-
Lab Coat: A fully buttoned lab coat is required.
-
Ventilation: All work with this compound should be conducted in a properly functioning certified laboratory chemical fume hood.[1][3]
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.[2][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | P260, P262, P270, P280 |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] | P280, P302+P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5] | P280, P305+P351+P338 |
| Respiratory Tract Irritation | May cause respiratory irritation.[2][3] | P261, P271 |
| Aquatic Toxicity | Potentially toxic to aquatic life.[4] | P273 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular waste stream.[1]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a clearly labeled, compatible container with a secure lid.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this designated solid hazardous waste container.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a labeled, sealed, and compatible liquid waste container (e.g., a polyethylene container).
-
Be mindful of potential reactions if mixing with other waste streams.
-
Spill Management:
In the event of a small spill, trained personnel may perform the cleanup.
-
Containment: Prevent the spill from spreading.
-
Absorption: Absorb the spilled material with an inert, dry substance such as sand or vermiculite.[3]
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a designated hazardous waste container.[6]
-
Decontamination: Wipe down the affected area with an appropriate solvent and then soap and water. Collect all decontamination materials as hazardous waste.
Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed in a cool, dry place.[6]
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-(1H-Pyrazol-3-yl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1H-Pyrazol-3-yl)aniline was located. This guidance is based on the safety profiles of structurally related compounds, including aniline and various pyrazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Hazard Assessment
Based on the hazard profiles of analogous compounds, this compound should be handled with caution. The aniline moiety suggests potential for significant toxicity, while the pyrazole group can also contribute to its hazard profile.
Anticipated Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Carcinogenicity: Aniline is a suspected carcinogen.[4]
-
Organ Toxicity: Aniline may cause damage to organs through prolonged or repeated exposure.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[5][6] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6] Always inspect gloves for integrity before use. |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[5][6] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[5][6] | |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.[6]
2. Experimentation:
-
Weighing: Weigh the solid compound inside the fume hood or in a ventilated balance enclosure to minimize dust exposure.[6]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]
-
Reaction Setup: Carry out all experimental procedures within the certified chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate the work area, including all glassware and equipment. The rinsate from cleaning must be collected as hazardous liquid waste.[7]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect excess solid compound and any contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a designated, leak-proof hazardous waste container.[7] |
| Liquid Waste | Collect all solutions containing this compound and rinsate from decontamination in a sealed, chemically compatible hazardous waste container designated for halogenated or non-halogenated organic waste as appropriate.[6][7] |
| Sharps Waste | Dispose of any contaminated needles or other sharps in a designated sharps container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[6][7]
-
Segregation: Do not mix incompatible waste streams.[6]
-
Storage: Store waste containers in a designated and secure satellite accumulation area with secondary containment.[7]
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7]
Experimental Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
